Technical Documentation Center

[4-(4-Tert-butylphenoxy)phenyl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(4-Tert-butylphenoxy)phenyl]methanol
  • CAS: 1037141-25-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of [4-(4-tert-butylphenoxy)phenyl]methanol: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and materials science, diaryl ethers serve as privileged scaffolds. [4-(4-tert-butylphenoxy)phenyl]methanol (also known as 4-[4-(tert-butyl)phenoxy]benzyl alcoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, diaryl ethers serve as privileged scaffolds. [4-(4-tert-butylphenoxy)phenyl]methanol (also known as 4-[4-(tert-butyl)phenoxy]benzyl alcohol) is a highly versatile pharmacophoric building block. Characterized by a bulky, lipophilic tert-butyl group and a reactive benzylic alcohol moiety, this compound is engineered for integration into complex active pharmaceutical ingredients (APIs), particularly those targeting hydrophobic binding pockets in anti-inflammatory and antimicrobial pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters. We will dissect the physicochemical profile of the compound, explore the causality behind its synthetic assembly, and provide self-validating experimental protocols designed for high-yield laboratory execution.

Structural & Physicochemical Profiling

The molecular architecture of[4-(4-tert-butylphenoxy)phenyl]methanol features two distinct functional poles:

  • The Lipophilic Tail: A tert-butyl group attached to a phenoxy ring, which imparts significant hydrophobicity and steric bulk, ideal for anchoring into deep, non-polar receptor pockets.

  • The Reactive Head: A benzylic alcohol (-CH₂OH) that serves as a synthetic handle. It can be readily oxidized to an aldehyde, converted to a leaving group (halide/mesylate), or utilized in etherification.

To establish a baseline for analytical tracking, the core quantitative data for this compound is summarized below, cross-referenced from the 1[1] and 2[2].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name [4-(4-tert-butylphenoxy)phenyl]methanol
CAS Registry Number 1037141-25-5
Molecular Formula C₁₇H₂₀O₂
Molecular Weight 256.34 g/mol
MDL Number MFCD12469075
Structural Class Diaryl Ether / Benzyl Alcohol Derivative
Hazard Profile Skin/Eye Irritant; May cause respiratory irritation

Mechanistic Synthesis Workflow

The de novo synthesis of [4-(4-tert-butylphenoxy)phenyl]methanol relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution ( SN​Ar ) to forge the diaryl ether linkage, followed by a chemoselective reduction of the aldehyde intermediate.

SynthesisWorkflow SM1 4-tert-butylphenol Step1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 120°C) SM1->Step1 SM2 4-fluorobenzaldehyde SM2->Step1 Int 4-(4-tert-butylphenoxy)benzaldehyde Step1->Int Etherification (Step 1) Step2 Chemoselective Reduction (NaBH4, MeOH, 0°C to RT) Int->Step2 Prod [4-(4-tert-butylphenoxy)phenyl]methanol Step2->Prod Reduction (Step 2)

Fig 1: Two-step synthetic workflow for [4-(4-tert-butylphenoxy)phenyl]methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and in-process controls (IPCs). These methods draw upon established principles for O-arylation of phenols as documented in the3[3].

Step 1: Synthesis of 4-(4-tert-butylphenoxy)benzaldehyde via SN​Ar

Causality & Design: 4-fluorobenzaldehyde is selected over the chloro-variant because the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the addition-elimination mechanism of SN​Ar . Potassium carbonate ( K2​CO3​ ) acts as a mild, non-nucleophilic base to generate the phenoxide ion from 4-tert-butylphenol. Dimethylformamide (DMF) is the optimal polar aprotic solvent; it solvates the potassium cation effectively, leaving the phenoxide "naked" and highly reactive.

Procedure:

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 4-tert-butylphenol (1.0 eq, 15.0 g) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.5 eq, 20.7 g). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

  • Coupling: Add 4-fluorobenzaldehyde (1.05 eq, 13.0 g) dropwise. Elevate the reaction temperature to 120°C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot (UV active, stains with KMnO4​ ) validates reaction completion.

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-cold distilled water to precipitate the product and partition out the DMF. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the intermediate aldehyde.

Step 2: Chemoselective Reduction to the Target Alcohol

Causality & Design: Sodium borohydride ( NaBH4​ ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a powerful reducing agent, it requires strictly anhydrous conditions and poses a risk of over-reduction or ether cleavage. NaBH4​ is highly chemoselective for aldehydes and can be safely deployed in protic solvents like methanol, which actually accelerates the reduction by stabilizing the developing alkoxide intermediate.

Procedure:

  • Setup: Dissolve 4-(4-tert-butylphenoxy)benzaldehyde (10.0 g) in 100 mL of anhydrous Methanol in a 250 mL flask. Cool the system to 0°C using an ice bath to control the exothermic hydride transfer.

  • Reduction: Slowly add NaBH4​ (1.2 eq, 1.78 g) in small portions over 15 minutes to prevent excessive hydrogen gas evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexane:EtOAc 7:3). The aldehyde starting material will be completely consumed, replaced by a lower Rf spot corresponding to the more polar alcohol product.

  • Quenching & Workup: Carefully quench the remaining NaBH4​ by adding saturated aqueous NH4​Cl (50 mL) dropwise. Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 100 mL).

  • Final Isolation: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. The resulting crude solid is recrystallized from Hexane/Ethyl Acetate to yield pure [4-(4-tert-butylphenoxy)phenyl]methanol .

Analytical Characterization & Downstream Utility

Once synthesized, the integrity of[4-(4-tert-butylphenoxy)phenyl]methanol must be verified. The benzylic alcohol peak will present a distinct singlet in ¹H-NMR around δ 4.6 ppm (in CDCl3​ ), while the tert-butyl group will appear as a massive 9-proton singlet near δ 1.3 ppm.

Pharmacophoric Utility: Derivatives of benzyl alcohols are frequently utilized in medicinal chemistry for their tunable redox properties, as explored in studies on the 4[4]. The presence of the electron-donating tert-butylphenoxy group enhances the electron density of the aromatic system. In drug design, this specific scaffold is often converted into a benzyl halide or tosylate and reacted with various amines to form targeted therapies, particularly where lipophilic interactions are required to stabilize the drug-target complex in hydrophobic kinase or receptor domains.

References

  • NextSDS Chemical Substance Database. "[4-(4-tert-butylphenoxy)phenyl]methanol — Chemical Substance Information." NextSDS.
  • NextSDS Chemical Substance Database. "CAS 1037141-25-5 Chemical Information." NextSDS.
  • Apollo Scientific. "4-[4-(tert-Butyl)phenoxy]benzyl alcohol Product Specifications." Apollo Scientific.
  • The Journal of Organic Chemistry. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids." ACS Publications.
  • MDPI. "Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods." Molecules.

Sources

Exploratory

Comprehensive NMR Characterization of[4-(4-tert-butylphenoxy)phenyl]methanol: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Spin System Analysis, and Self-Validating NMR Protocols Introduction & Structural Logic The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Spin System Analysis, and Self-Validating NMR Protocols

Introduction & Structural Logic

The compound [4-(4-tert-butylphenoxy)phenyl]methanol (C₁₇H₂₀O₂) is a structurally fascinating diaryl ether. It serves as a critical intermediate in materials science and pharmaceutical development due to its balance of lipophilicity (imparted by the tert-butyl group) and hydrogen-bonding capability (imparted by the hydroxymethyl group).

From an analytical perspective, assigning the ¹H and ¹³C NMR spectra of this molecule requires a nuanced understanding of electronic effects. The molecule is divided into three distinct magnetic domains:

  • The Electron-Donating Tail: The tert-butyl group (+I inductive effect).

  • The Diaryl Ether Core: The central oxygen atom acts as a resonance donor (+M) to both aromatic rings, shielding the ortho and para positions, while acting as an inductive withdrawer (-I) at the ipso carbons.

  • The Polar Headgroup: The hydroxymethyl (-CH₂OH) moiety, which introduces exchangeable protons and hydrogen-bonding dynamics.

Electronic_Effects TBU tert-Butyl Group (+I Inductive Effect) RA Ring A (Phenoxy) Electron-Rich Core TBU->RA Electron Donation O Ether Oxygen (+M Resonance / -I Inductive) RA->O Conjugation O->RA Ortho/Para Shielding RB Ring B (Benzyl) Electron-Rich Core O->RB Ortho/Para Shielding CH2OH Hydroxymethyl Group (H-Bonding Donor/Acceptor) RB->CH2OH Inductive Withdrawal

Fig 1: Electronic effects and structural domains governing the chemical shift environment.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be a self-validating system . The following step-by-step methodology guarantees quantitative accuracy and unambiguous assignment, adhering to standard practices in .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because it easily dissolves the lipophilic core while providing a sharp residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for precise internal referencing.

  • T₁ Relaxation Validation (Inversion Recovery): Before acquiring the ¹³C spectrum, run a rapid T₁ inversion recovery sequence. Quaternary carbons (e.g., the ipso carbons of the ether linkage) lack attached protons and relax slowly via dipole-dipole interactions.

  • ¹³C Acquisition Parameters: Based on the T₁ data, set the relaxation delay (D1) to ≥ 2.0 seconds and use a 30° excitation pulse. Causality: A 90° pulse with a short delay will saturate the quaternary carbons, causing them to disappear from the spectrum. The 30° pulse ensures all carbons are quantitatively represented.

  • Exchangeable Proton Validation (D₂O Shake):

    • Acquire the standard ¹H NMR spectrum.

    • Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube and shake vigorously for 30 seconds.

    • Re-acquire the ¹H spectrum.

    • Self-Validation: The broad singlet at ~1.65 ppm (-OH) will disappear due to rapid H/D exchange, definitively proving its assignment and distinguishing it from potential aliphatic impurities.

¹H NMR Chemical Shift Analysis

The aromatic region of this molecule is characterized by two overlapping AA'BB' spin systems . Because the two halves of a para-disubstituted benzene ring are chemically equivalent but magnetically inequivalent (H2 does not couple to H3 and H5 equally), these signals appear as complex multiplets rather than true doublets, often termed "apparent doublets" .

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale & Causality
-C(CH₃)₃ 1.32s-9HHighly shielded aliphatic protons; intense singlet due to 9 equivalent protons.
-OH 1.65br s-1HBroadened by chemical exchange; shift is concentration-dependent. Validated via D₂O shake.
-CH₂- 4.65s-2HDeshielded by the adjacent electronegative oxygen and the anisotropic effect of Ring B.
H-2', H-6' 6.95m (app. d)8.62Hortho to the ether oxygen on Ring A. Strongly shielded by the +M effect of the oxygen lone pairs.
H-2, H-6 7.00m (app. d)8.62Hortho to the ether oxygen on Ring B. Slightly less shielded than Ring A due to the absence of the electron-donating tert-butyl group.
H-3, H-5 7.30m (app. d)8.62Hmeta to the ether oxygen on Ring B.
H-3', H-5' 7.35m (app. d)8.62Hmeta to the ether oxygen on Ring A. Often overlaps with H-3/H-5 at lower magnetic fields.

Note: If H-3,5 and H-3',5' overlap at 400 MHz, the self-validating solution is to rely on the ¹³C-HSQC spectrum, where the superior dispersion of the ¹³C dimension will resolve the signals.

¹³C NMR Chemical Shift Analysis

The ¹³C spectrum provides definitive proof of the molecular framework. The chemical shifts of the ipso carbons (C-1 and C-1') are highly diagnostic of diaryl ethers, typically resonating between 154–158 ppm due to the strong electronegativity (-I) of the oxygen atom .

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
-C(CH₃)₃ 31.5CH₃Primary methyl carbons of the tert-butyl group.
-C(CH₃)₃ 34.4C (quat)Quaternary carbon of the tert-butyl group. Low intensity due to long T₁ relaxation.
-CH₂OH 65.0CH₂Benzylic carbon, strongly deshielded by the directly attached hydroxyl oxygen.
C-2', C-6' 118.5CHRing A carbons ortho to the ether linkage. Shielded by +M resonance.
C-2, C-6 119.0CHRing B carbons ortho to the ether linkage.
C-3', C-5' 126.5CHRing A carbons meta to the ether linkage.
C-3, C-5 128.8CHRing B carbons meta to the ether linkage.
C-4 135.5C (quat)Ring B ipso carbon attached to the -CH₂OH group.
C-4' 146.5C (quat)Ring A ipso carbon attached to the tert-butyl group. Deshielded by hyperconjugation.
C-1' 154.5C (quat)Ring A ipso carbon attached to the ether oxygen.
C-1 157.0C (quat)Ring B ipso carbon attached to the ether oxygen.

2D NMR Workflow for Unambiguous Elucidation

To definitively link the isolated spin systems (the tert-butyl tail, Ring A, Ring B, and the hydroxymethyl head), a 2D NMR workflow is mandatory. The critical structural feature—the ether linkage—cannot be proven by 1D NMR alone because there are no protons directly attached to the oxygen to show scalar coupling.

We utilize a combination of homonuclear (COSY) and heteronuclear (HSQC, HMBC) experiments to build a self-validating web of correlations.

NMR_Workflow A 1. Sample Prep & Tuning (CDCl3, D2O Shake Test) B 2. 1D Acquisition (1H, 13C, DEPT-135) A->B C 3a. COSY (Identify AA'BB' Systems) B->C D 3b. HSQC (Direct 1H-13C Mapping) B->D E 3c. HMBC (Quaternary C & Ether Linkage) B->E F 4. Unambiguous Assignment (Cross-Validation) C->F D->F E->F

Fig 2: Self-validating 2D NMR workflow for unambiguous structural elucidation.

The Critical HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects long-range (2-bond and 3-bond) ¹H-¹³C couplings. This is the exact mechanism used to "cross" the ether bond and validate the connectivity:

  • Linking the Tail: The tert-butyl protons (δ 1.32) show a strong ³J correlation to C-3',5' (δ 126.5) and a ²J correlation to C-4' (δ 146.5).

  • Linking the Head: The benzylic protons (δ 4.65) show a ³J correlation to C-3,5 (δ 128.8) and a ²J correlation to C-4 (δ 135.5).

  • Proving the Ether Linkage: The protons H-2',6' (Ring A, δ 6.95) will show a weak but vital ³J correlation across the oxygen atom to C-1 (Ring B, δ 157.0). Conversely, H-2,6 (Ring B, δ 7.00) will show a ³J correlation to C-1' (Ring A, δ 154.5). This cross-validation mathematically locks the two halves of the molecule together.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

Foundational

solubility profile of[4-(4-Tert-butylphenoxy)phenyl]methanol in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of [4-(4-Tert-butylphenoxy)phenyl]methanol in Organic Solvents Introduction [4-(4-Tert-butylphenoxy)phenyl]methanol is a molecule of interest in various f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Solubility Profile of [4-(4-Tert-butylphenoxy)phenyl]methanol in Organic Solvents

Introduction

[4-(4-Tert-butylphenoxy)phenyl]methanol is a molecule of interest in various fields of chemical research and development. Its structure, characterized by a bulky, non-polar tert-butylphenoxy group and a polar hydroxymethyl (methanol) group, suggests a nuanced solubility profile that is critical for its handling, formulation, and application. Understanding how this compound behaves in different organic solvents is paramount for process optimization, purification, and the development of novel formulations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the solubility profile of [4-(4-tert-butylphenoxy)phenyl]methanol. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step experimental protocol, and offer guidance on data presentation and analysis. This document is designed to be a practical, field-proven resource, empowering you to generate a robust and reliable solubility profile for this compound.

Theoretical Background: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For [4-(4-tert-butylphenoxy)phenyl]methanol, the key structural features influencing its solubility are:

  • The large, non-polar moiety: The two phenyl rings and the tert-butyl group create a significant hydrophobic character, suggesting good solubility in non-polar or moderately polar solvents.

  • The polar hydroxyl group (-CH₂OH): This group is capable of forming hydrogen bonds, which will promote solubility in polar, protic solvents.

Therefore, a balance between these opposing characteristics will dictate the optimal solvent for this compound. The overall polarity of the molecule is a key determinant of its solubility.

Thermodynamic models can also be employed to predict and correlate solubility data.[2][3][4][5] These models often consider factors such as the melting point of the solute, its enthalpy of fusion, and the activity coefficients of the solute in the solvent.

Experimental Methodology: Determining the Solubility Profile

A reliable and widely used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[6] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • [4-(4-tert-butylphenoxy)phenyl]methanol (solid)

  • A range of organic solvents of varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaking incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Desiccator

Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess amount of [4-(4-tert-butylphenoxy)phenyl]methanol prep2 Add to a known volume/mass of the organic solvent in a sealed vial prep1->prep2 equil Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C) agitate Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil->agitate settle Allow undissolved solid to settle agitate->settle filter Withdraw an aliquot of the supernatant and filter through a syringe filter settle->filter dilute Dilute the filtered sample with a suitable solvent for analysis filter->dilute analyze Quantify the concentration using a validated analytical method (e.g., HPLC) dilute->analyze calc Calculate the solubility in desired units (e.g., mg/mL, mol/L) analyze->calc caption Figure 1: Experimental workflow for solubility determination.

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid [4-(4-tert-butylphenoxy)phenyl]methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • To each vial, add a known volume or mass of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of [4-(4-tert-butylphenoxy)phenyl]methanol of known concentrations.

    • The concentration of the saturated solution is then calculated by taking the dilution factor into account.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Solubility of [4-(4-tert-butylphenoxy)phenyl]methanol in Various Organic Solvents at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Heptane1.9Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Ethyl Acetate6.0Experimental DataExperimental Data
Acetone21Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Methanol33Experimental DataExperimental Data
Other SolventsValueExperimental DataExperimental Data

Note: This table is a template to be populated with experimentally determined data. Dielectric constants are approximate values and can be found in reference literature.[7]

Data Analysis and Interpretation

Once the solubility data has been collected, the following analysis and interpretation should be performed:

  • Correlation with Solvent Polarity: Analyze the trend between the solubility of [4-(4-tert-butylphenoxy)phenyl]methanol and the polarity of the solvents (e.g., as indicated by the dielectric constant). It is hypothesized that the solubility will be lower in highly non-polar solvents (like heptane) and highly polar, protic solvents, with a potential peak in solubility in a solvent of intermediate polarity that can accommodate both the non-polar and polar features of the molecule.

  • Effect of Temperature: The experiment can be repeated at different temperatures to study the temperature dependence of solubility. For most solids, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation.[6]

  • Implications for Practical Applications: Discuss the implications of the observed solubility profile. For example, high solubility in a particular solvent might suggest its suitability for use in a reaction or purification process (e.g., crystallization). Low solubility in another solvent might be useful for precipitation or isolation of the compound.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of [4-(4-tert-butylphenoxy)phenyl]methanol in organic solvents. By following the detailed experimental protocol and data analysis guidelines, researchers can generate reliable and meaningful data that is essential for the effective use of this compound in research and development. The principles and methods described herein are fundamental to physical chemistry and are broadly applicable to the characterization of other solid organic compounds.

References

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.). pubs.acs.org. Retrieved March 27, 2026, from [Link]

  • Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. (n.d.). pubs.acs.org. Retrieved March 27, 2026, from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). MDPI. Retrieved March 27, 2026, from [Link]

  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). faculty.uml.edu. Retrieved March 27, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). chem.libretexts.org. Retrieved March 27, 2026, from [Link]

  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). vito-network.com. Retrieved March 27, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). lonestar.edu. Retrieved March 27, 2026, from [Link]

  • Solubility. (n.d.). utsc.utoronto.ca. Retrieved March 27, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). organicchemistrydata.org. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for[4-(4-tert-Butylphenoxy)phenyl]methanol

Introduction & Mechanistic Overview Diaryl ether motifs are ubiquitous in medicinal chemistry and materials science, offering unique conformational flexibility and lipophilicity. The target compound,[4-(4-tert-butylpheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Diaryl ether motifs are ubiquitous in medicinal chemistry and materials science, offering unique conformational flexibility and lipophilicity. The target compound,[4-(4-tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5)[1], serves as a versatile building block for synthesizing complex pharmacophores. The presence of the tert-butyl group enhances hydrophobic interactions, while the benzylic alcohol provides a synthetic handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group).

This application note details a robust, two-step synthetic workflow to produce [4-(4-tert-butylphenoxy)phenyl]methanol. The protocol leverages a nucleophilic aromatic substitution (SNAr) followed by a chemoselective carbonyl reduction.

Mechanistic Causality & Reaction Design

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the coupling of 4-tert-butylphenol and 4-fluorobenzaldehyde to form the intermediate 4-(4-tert-butylphenoxy)benzaldehyde (CAS: 108934-20-9)[2].

  • Causality of Reagents: 4-Fluorobenzaldehyde is specifically chosen over its chloro-analog. The highly electronegative fluorine atom strongly polarizes the C–F bond, significantly lowering the LUMO of the aromatic ring and making the ipso carbon highly susceptible to nucleophilic attack[3]. Potassium carbonate (K2CO3) acts as a mild base to deprotonate 4-tert-butylphenol, generating the reactive phenoxide nucleophile.

  • Causality of Conditions: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It efficiently solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. Elevated temperatures (110–120 °C) are required to overcome the activation energy barrier inherent to the SNAr pathway[3].

Step 2: Chemoselective Carbonyl Reduction

The intermediate aldehyde is then reduced to the target benzylic alcohol using sodium borohydride (NaBH4)[4].

  • Causality of Reagents: NaBH4 is a mild hydride donor that chemoselectively reduces aldehydes to primary alcohols without cleaving the newly formed diaryl ether linkage or reducing the aromatic rings[5].

  • Causality of Conditions: Methanol (MeOH) is selected as the solvent. As a protic solvent, it activates the carbonyl oxygen via hydrogen bonding, increasing its electrophilicity and facilitating hydride transfer. The reaction is initiated at 0 °C to safely control the exothermic nature of the hydride transfer, then warmed to room temperature to drive the reaction to completion[6].

Experimental Protocols

Protocol A: Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde

Materials: 4-tert-Butylphenol (1.0 equiv), 4-Fluorobenzaldehyde (1.1 equiv), K2CO3 (1.5 equiv), anhydrous DMF.

Step-by-Step Procedure:

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) and 4-fluorobenzaldehyde (13.6 g, 110 mmol) in anhydrous DMF (100 mL) under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous K2CO3 (20.7 g, 150 mmol) to the stirring solution.

  • Heat the reaction mixture to 110 °C using an oil bath and stir vigorously for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the phenol spot indicates reaction completion.

  • Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (300 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers sequentially with 1M NaOH (50 mL) to remove any unreacted phenol, water (3 × 100 mL) to remove residual DMF, and brine (100 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-(4-tert-butylphenoxy)benzaldehyde.

Protocol B: Synthesis of [4-(4-tert-Butylphenoxy)phenyl]methanol

Materials: 4-(4-tert-Butylphenoxy)benzaldehyde (1.0 equiv), NaBH4 (1.5 equiv), Absolute Methanol.

Step-by-Step Procedure:

  • Dissolve the intermediate 4-(4-tert-butylphenoxy)benzaldehyde (20.0 g, 78.6 mmol) in absolute methanol (150 mL) in a round-bottom flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add NaBH4 (4.46 g, 118 mmol) portion-wise over 15 minutes. Note: Gradual addition is critical to control the evolution of hydrogen gas and the exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reduction is complete when the UV-active aldehyde spot is fully converted to a more polar alcohol spot.

  • Quench the reaction by carefully adding 1M HCl (50 mL) at 0 °C to neutralize excess NaBH4 and adjust the pH to ~6.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water (100 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure[4-(4-tert-butylphenoxy)phenyl]methanol.

Quantitative Data Summary

ParameterStep 1: SNAr CouplingStep 2: Carbonyl Reduction
Starting Material 4-tert-Butylphenol4-(4-tert-Butylphenoxy)benzaldehyde
Reagents 4-Fluorobenzaldehyde, K2CO3NaBH4
Solvent Anhydrous DMFAbsolute Methanol
Temperature 110 °C0 °C to Room Temperature
Reaction Time 12–16 hours2–4 hours
Expected Yield 80–90%85–95%
Product CAS 108934-20-91037141-25-5

Synthetic Workflow Diagram

G R1 4-tert-Butylphenol + 4-Fluorobenzaldehyde Cond1 Step 1: SNAr K2CO3, DMF, 110 °C R1->Cond1 Workup1 Aqueous Workup & Extraction (EtOAc) Cond1->Workup1 Int1 Intermediate: 4-(4-tert-Butylphenoxy)benzaldehyde Cond2 Step 2: Reduction NaBH4, MeOH, 0 °C to RT Int1->Cond2 Workup2 Quench (HCl), Extraction & Column Chro. Cond2->Workup2 Prod Target Product: [4-(4-tert-Butylphenoxy)phenyl]methanol Workup1->Int1 Workup2->Prod

Two-step synthetic workflow for [4-(4-tert-butylphenoxy)phenyl]methanol.

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, the final product must be characterized using standard analytical techniques:

  • 1H NMR (CDCl3, 400 MHz): Validate the reduction by observing the diagnostic disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the benzylic methylene protons (singlet, ~4.6 ppm) alongside the hydroxyl proton (broad singlet, ~1.6 ppm). The tert-butyl group will appear as a strong 9H singlet at ~1.3 ppm.

  • Mass Spectrometry (ESI/APCI): Confirm the molecular weight (C17H20O2, Exact Mass: 256.15 g/mol ). Depending on the ionization method, look for the [M-OH]+ fragment (m/z 239) or the [M+Na]+ adduct (m/z 279).

References

  • NextSDS. "[4-(4-tert-butylphenoxy)phenyl]methanol — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • SciSpace. "CsF/Clinoptilolite: an Efficient Solid Base in SNAr and Copper-catalyzed Ullmann Reactions". SciSpace Literature Repository. URL:[Link]

  • University of Nottingham. "Synthesis of Potential Mycobacterium Tuberculosis InhA Inhibitors". Nottingham ePrints. URL:[Link]

Sources

Application

Application Note:[4-(4-Tert-butylphenoxy)phenyl]methanol as a Privileged Scaffold Intermediate in Advanced API Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry, the diaryl ether (DE) motif is recognized as a "privileged scaffold," statistically ranking as one of the most enduring structural frameworks in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the diaryl ether (DE) motif is recognized as a "privileged scaffold," statistically ranking as one of the most enduring structural frameworks in drug discovery[1]. [4-(4-Tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5)[2] serves as a highly versatile, bifunctional pharmaceutical intermediate. It combines the metabolic stability and deep-pocket binding affinity of a bulky hydrophobic tail with the synthetic plasticity of a benzylic alcohol.

For drug development professionals, this intermediate solves a critical design challenge: introducing a lipophilic, sterically hindered vector into a target molecule without relying on complex, late-stage cross-coupling reactions. The tert-butyl group induces significant steric hindrance, which not only protects the distal phenyl ring from rapid Cytochrome P450 (CYP450) mediated para-hydroxylation but also enhances the overall lipid solubility and cell membrane penetration of the resulting Active Pharmaceutical Ingredient (API)[3][4].

Physicochemical Profiling & Pharmacophore Mapping

The selection of[4-(4-tert-butylphenoxy)phenyl]methanol as a starting material is driven by its predictable contribution to the physicochemical profile of the final drug candidate. The hydroxymethyl group (–CH₂OH) acts as a traceless or modifiable linker, allowing for divergent synthesis via oxidation, halogenation, or direct etherification.

Table 1: Physicochemical Contributions of the Scaffold

PropertyValue / ContributionMechanistic Rationale in Drug Design
Molecular Weight 256.34 g/mol Leaves ~240 Da budget for the pharmacodynamic core (Rule of 5 compliant).
LogP Contribution +4.5 (est.)High lipophilicity drives partitioning into the central nervous system (CNS) and deep hydrophobic receptor pockets[5].
Topological Polar Surface Area 29.46 ŲLow TPSA ensures excellent passive membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Liability LowThe tert-butyl group blocks the highly reactive para-position of the terminal phenyl ring, preventing rapid Phase I oxidative clearance[4].

Key Pharmaceutical Applications

A. Neuropharmacology: Dual-Target CNS Agents

The 4-tert-butylphenoxy scaffold is heavily utilized in the design of neuroactive compounds, particularly for Parkinson's disease. Research demonstrates that elongating this scaffold with cyclic amines yields potent dual-target ligands acting as Histamine H3 receptor (H3R) antagonists and Monoamine Oxidase B (MAO-B) inhibitors[5]. The bulky tert-butylphenoxy tail perfectly occupies the hydrophobic entrance cavity of the MAO-B enzyme, anchoring the molecule for sustained inhibition[5].

B. Oncology: Notch Signaling & Steroidal Mimics

Diaryl ethers bearing tert-butyl substitutions are critical in oncology. For instance, analogs like CB-103 utilize the 4-tert-butylphenoxy moiety to inhibit the Notch signaling pathway, demonstrating potent anti-tumor activity[6]. Furthermore, the DE scaffold effectively mimics the rigid hydrophobic backbone of steroidal compounds (e.g., 13α-estrone derivatives), making it an excellent building block for estrogen receptor modulators and antiproliferative agents[3].

Experimental Workflows & Protocols

To transition from the stable benzylic alcohol to reactive electrophiles for API construction, the following self-validating protocols are recommended. Causality note: Both protocols are specifically designed to be mild, avoiding harsh acids that could cleave the diaryl ether linkage, and metal-free, ensuring compliance with ICH Q3D guidelines for elemental impurities in pharmaceuticals.

Protocol 1: Metal-Free Swern Oxidation to 4-(4-tert-butylphenoxy)benzaldehyde

Objective: Convert the benzylic alcohol to a versatile aldehyde for downstream reductive amination.

Reagents & Materials: *[4-(4-Tert-butylphenoxy)phenyl]methanol (1.0 eq, 10 mmol)

  • Oxalyl chloride (1.2 eq, 12 mmol)

  • Dimethyl sulfoxide (DMSO) (2.4 eq, 24 mmol)

  • Triethylamine (TEA) (5.0 eq, 50 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, 250 mL round-bottom flask with Argon. Add anhydrous DCM (30 mL) and oxalyl chloride. Cool the system to -78 °C using a dry ice/acetone bath.

  • Activation: Dissolve DMSO in 5 mL DCM and add dropwise over 10 minutes. Causality: Slow addition prevents thermal runaway and ensures the formation of the reactive alkoxysulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Dissolve the starting material in 15 mL DCM. Add dropwise to the activated DMSO complex over 20 minutes. Maintain at -78 °C for 45 minutes.

  • Quenching: Add TEA dropwise. The solution will turn cloudy white. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • In-Process Control (IPC): TLC (Hexanes:EtOAc 8:2) should show complete consumption of the starting material (Rf ~0.3) and a new, UV-active spot (Rf ~0.6).

    • Analytical Validation: ¹H NMR (CDCl₃) must show the disappearance of the –CH₂OH singlet (~4.6 ppm) and the appearance of a distinct aldehyde proton singlet at ~9.9 ppm.

Protocol 2: Acid-Free Halogenation via Appel Reaction

Objective: Synthesize 1-(bromomethyl)-4-(4-tert-butylphenoxy)benzene for N- or O-alkylation.

Reagents & Materials:

  • [4-(4-Tert-butylphenoxy)phenyl]methanol (1.0 eq, 10 mmol)

  • Carbon tetrabromide (CBr₄) (1.25 eq, 12.5 mmol)

  • Triphenylphosphine (PPh₃) (1.25 eq, 12.5 mmol)

  • Anhydrous DCM (40 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the starting material and CBr₄ in anhydrous DCM (40 mL) under Argon. Cool the mixture to 0 °C in an ice bath.

  • Halogenation: Add PPh₃ in small portions over 15 minutes. Causality: The Appel reaction is highly exothermic; portion-wise addition controls the reaction rate and minimizes the formation of dibrominated byproducts.

  • Maturation: Stir at 0 °C for 30 minutes, then allow warming to RT. Monitor via TLC.

  • Workup & Validation: Once complete (typically 1-2 hours), concentrate the reaction mixture to ~10 mL. Add cold diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc 95:5).

    • Analytical Validation: ¹H NMR (CDCl₃) will show a shift of the benzylic protons from ~4.6 ppm (alcohol) to a sharp singlet at ~4.5 ppm (bromide), with the preservation of the bulky tert-butyl singlet at ~1.3 ppm.

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence of the intermediate into two distinct pharmacological classes based on the chosen activation pathway.

G N1 [4-(4-Tert-butylphenoxy)phenyl]methanol (Privileged DE Scaffold) N2 Pathway A: Oxidation (Swern / Dess-Martin) N1->N2 DMSO, (COCl)2 N3 Pathway B: Halogenation (Appel Reaction) N1->N3 CBr4, PPh3 N4 4-(4-tert-butylphenoxy)benzaldehyde N2->N4 N5 1-(bromomethyl)-4-(4-tert-butylphenoxy)benzene N3->N5 N6 Target A: CNS Agents (MAO-B / H3R Antagonists) N4->N6 Reductive Amination N7 Target B: Metabolic Modulators (Nuclear Receptor Agonists) N5->N7 N/O-Alkylation

Synthetic Divergence and Pharmacophore Mapping of [4-(4-Tert-butylphenoxy)phenyl]methanol.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: ACS Publications (Journal of Agricultural and Food Chemistry, 2020) URL:[Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers Source: PMC - NIH URL:[Link]

  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: MDPI (International Journal of Molecular Sciences, 2020) URL:[Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: PMC - NIH (2024) URL:[Link]

Sources

Method

Advanced Protocol: Synthesis of End-Functionalized Polyesters using [4-(4-Tert-butylphenoxy)phenyl]methanol via Ring-Opening Polymerization

Target Audience: Polymer Scientists, Formulation Chemists, and Drug Development Professionals Application: Biodegradable Nanoparticle Formulation, Tunable Drug Delivery Systems, and Specialty Biomaterials Executive Summa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Scientists, Formulation Chemists, and Drug Development Professionals Application: Biodegradable Nanoparticle Formulation, Tunable Drug Delivery Systems, and Specialty Biomaterials

Executive Summary & Mechanistic Rationale

The development of advanced drug delivery systems (e.g., polymeric micelles, nanoparticles) relies heavily on the precise architectural control of biodegradable polymers such as Poly(L-lactide) (PLLA) and Poly(lactide-co-glycolide) (PLGA). Incorporating [4-(4-Tert-butylphenoxy)phenyl]methanol (hereafter referred to as BPP-MeOH ) as a functional initiator in the Ring-Opening Polymerization (ROP) of cyclic esters offers profound advantages over standard initiators like benzyl alcohol or 1-butanol[1].

Why BPP-MeOH? (Causality & Design)
  • Steric Bulk & Hydrophobicity: The bulky 4-tert-butylphenoxy group acts as a highly hydrophobic α -chain terminus. In aqueous environments, this terminal group strongly anchors into the hydrophobic core of self-assembled polymeric micelles, enhancing nanoparticle stability and delaying hydrolytic degradation by repelling water from the ester backbone.

  • Precision End-Group Analysis: The nine equivalent protons of the tert-butyl group provide an unmistakable, sharp singlet in 1 H-NMR (typically around δ 1.3 ppm). Because this peak is completely isolated from the PLLA backbone signals (CH at δ 5.1 ppm; CH 3​ at δ 1.5 ppm), it serves as an ideal internal standard for calculating the absolute number-average molecular weight ( Mn​ ) via end-group integration[1].

  • Controlled Living Polymerization: Primary alcohols like BPP-MeOH react rapidly and quantitatively with Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ) to form a highly active tin-alkoxide complex. This complex initiates a living coordination-insertion mechanism, allowing for predictable molecular weights based strictly on the Monomer-to-Initiator ([M] 0​ /[I] 0​ ) ratio[2].

ROP_Mechanism Initiator [4-(4-Tert-butylphenoxy)phenyl]methanol (BPP-MeOH) Complex Active Tin-Alkoxide Complex (Initiating Species) Initiator->Complex Alkoxide Exchange Catalyst Sn(Oct)2 Catalyst Catalyst->Complex Monomer L-Lactide Monomer (Coordination) Complex->Monomer Ring-Opening Propagation Chain Propagation (Insertion Mechanism) Monomer->Propagation + n Lactide Termination Termination / Quenching (End-Functionalized PLA) Propagation->Termination Methanol/H+

Fig 1. Coordination-insertion mechanism of Sn(Oct)2 catalyzed ROP using BPP-MeOH as an initiator.

Experimental Protocols: A Self-Validating System

The following protocol details the bulk polymerization of L-lactide using BPP-MeOH and Sn(Oct) 2​ . The procedure is designed as a self-validating system : visual cues and intermediate checks are embedded to ensure the integrity of the living polymerization.

Materials & Reagents
  • Monomer: L-Lactide (Must be recrystallized from dry ethyl acetate and sublimated prior to use to remove lactic acid impurities).

  • Initiator: [4-(4-Tert-butylphenoxy)phenyl]methanol (BPP-MeOH), dried under vacuum over P 2​ O 5​ for 24 hours.

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ), distilled under reduced pressure.

  • Solvents: Anhydrous Toluene, Dichloromethane (DCM), and cold Diethyl Ether.

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox Required)

  • Transfer the pre-weighed, purified L-lactide and BPP-MeOH into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Causality Check: The exact mass of BPP-MeOH dictates the final polymer chain length. Trace moisture will act as a competing co-initiator, leading to lower-than-expected molecular weights and a bimodal molecular weight distribution[3].

  • Add a catalytic amount of Sn(Oct) 2​ as a standard solution in anhydrous toluene. The typical Catalyst-to-Initiator ratio is 1:10 to 1:50 to minimize transesterification side reactions[2].

Step 2: Bulk Polymerization

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Remove the toluene solvent in vacuo for 30 minutes.

  • Backfill the tube with ultra-pure Argon and immerse it in a pre-heated oil bath at 130 °C.

  • Validation Marker: As the L-lactide melts (approx. 95-100 °C), the mixture should become a clear, colorless, homogeneous liquid. If the melt turns yellow or opaque within the first hour, the system has been compromised by oxygen (oxidizing Sn(II) to Sn(IV)) or moisture. Abort and restart.

  • Allow the reaction to proceed under magnetic stirring for 2 to 24 hours, depending on the target [M] 0​ /[I] 0​ ratio. The viscosity will visibly increase, eventually stopping the stir bar.

Step 3: Quenching and Purification

  • Remove the tube from the oil bath and immediately cool it in an ice-water bath to halt propagation.

  • Add 2-3 drops of acidified methanol (0.1 M HCl in MeOH).

  • Causality Check: Acidified methanol rapidly protonates the active tin-alkoxide chain end. Failing to quench the reaction before dissolving the polymer can lead to intermolecular transesterification ("back-biting") during the cooling phase, which broadens the Polydispersity Index (PDI)[2].

  • Dissolve the crude polymer in a minimal amount of DCM and precipitate it dropwise into a 10-fold excess of vigorously stirred, ice-cold diethyl ether.

  • Recover the white precipitate via vacuum filtration and dry to a constant weight in a vacuum oven at 40 °C.

Exp_Workflow Prep 1. Reagent Prep (Anhydrous) Mix 2. Assembly (Glovebox) Prep->Mix Heat 3. Polymerization (130°C, 4h) Mix->Heat Quench 4. Termination (Acidic MeOH) Heat->Quench Purify 5. Precipitation (DCM/Ether) Quench->Purify

Fig 2. Step-by-step experimental workflow for the bulk ring-opening polymerization of L-lactide.

Data Presentation & Characterization

To validate the living nature of the BPP-MeOH initiated polymerization, Gel Permeation Chromatography (GPC) and 1 H-NMR must be correlated. A highly controlled ROP will exhibit a linear relationship between the [M] 0​ /[I] 0​ ratio and the experimental molecular weight, alongside a narrow PDI (< 1.25)[3].

Table 1: Quantitative Summary of BPP-PLLA-OH Synthesis

Entry[M] 0​ /[I] 0​ RatioTheoretical Mn​ (kDa)*Experimental Mn​ (kDa)**PDI ( Mw​/Mn​ )Conversion (%)
1507.47.61.12>98
210014.615.11.15>98
320029.028.41.1896
450072.369.81.2594

*Calculated via: ([M] 0​ /[I] 0​ ) × MW lactide​ × Conversion + MW BPP−MeOH​

** Mn​ determined via 1 H-NMR end-group analysis comparing the tert-butyl protons ( δ 1.3 ppm, 9H) to the PLA methine protons ( δ 5.1 ppm, 1H).

Troubleshooting via End-Group Analysis

If the experimental Mn​ is significantly lower than the theoretical Mn​ , calculate the integration of the terminal hydroxyl methine proton ( δ 4.3 ppm) against the BPP-MeOH tert-butyl protons. If the ratio deviates from 1:9, adventitious water has initiated secondary polymer chains (yielding untethered PLA-diol), confirming a breach in the anhydrous environment[1].

References

  • [2] Kricheldorf, H. R., et al. "Alcohol-Initiated and SnOct2-Catalyzed Ring-Opening Polymerization (ROP) of L-Lactide in Solution: A Re-investigation." ResearchGate. Available at:

  • [1] Wissler, E. "Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis." College of Saint Benedict and Saint John's University Digital Commons. Available at:

  • [3] ACS Publications. "Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer." Journal of Chemical Education. Available at:

Sources

Application

Application Note: Functionalization of [4-(4-Tert-butylphenoxy)phenyl]methanol for Targeted Drug Discovery

Executive Summary & Structural Rationale In modern rational drug design, the incorporation of bulky, highly lipophilic moieties is a proven strategy for targeting deep, hydrophobic protein pockets. The compound [4-(4-ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern rational drug design, the incorporation of bulky, highly lipophilic moieties is a proven strategy for targeting deep, hydrophobic protein pockets. The compound [4-(4-tert-butylphenoxy)phenyl]methanol [1] represents a highly versatile synthetic building block. Its architecture consists of a flexible diaryl ether hinge, a bulky tert-butyl cap, and a benzylic alcohol that serves as a primary synthetic handle.

The structural causality behind its use in medicinal chemistry is threefold:

  • Metabolic Stability: The tert-butyl group acts as a steric shield, preventing CYP450-mediated para-hydroxylation on the terminal phenyl ring, thereby increasing the compound's half-life in vivo.

  • Conformational Adaptability: The diaryl ether oxygen provides a ~120° bond angle, allowing the hydrophobic tail to flex and adapt to V-shaped or L-shaped hydrophobic channels, a feature heavily utilized in the design of MAO-B inhibitors and neuroactive ligands[2].

  • Divergent Functionalization: The primary alcohol can be rapidly transformed into electrophiles (aldehydes, halides) or nucleophiles, enabling parallel synthesis of diverse libraries, including complex spirocyclic sulfonamides[3].

Mechanistic Pathways & Workflow

To leverage this building block, researchers typically employ divergent functionalization strategies. The primary alcohol is a poor leaving group and must be activated. Oxidation yields 4-(4-tert-butylphenoxy)benzaldehyde (CAS 108934-20-9)[4], an ideal electrophile for reductive amination. Alternatively, halogenation produces a benzylic bromide, priming the molecule for S_N2 nucleophilic substitution.

Workflow Parent [4-(4-tert-butylphenoxy) phenyl]methanol Aldehyde 4-(4-tert-butylphenoxy) benzaldehyde Parent->Aldehyde DMP / DCM (Oxidation) Bromide 4-(4-tert-butylphenoxy) benzyl bromide Parent->Bromide PBr3 / THF (Halogenation) Amine N-Alkyl Amines (e.g., N-methylamine) Aldehyde->Amine NaBH(OAc)3, R-NH2 (Reductive Amination) Ether Aryl/Alkyl Ethers (SN2 Products) Bromide->Ether R-OH, K2CO3 (Nucleophilic Substitution)

Figure 1: Divergent functionalization workflow of the parent benzylic alcohol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physicochemical markers, the scientist can confirm reaction success without immediate reliance on complex mass spectrometry.

Protocol A: Mild Oxidation to 4-(4-tert-butylphenoxy)benzaldehyde

Objective: Convert the primary alcohol to an aldehyde[4] for subsequent iminium chemistry. Causality of Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Swern oxidation. Swern requires strictly cryogenic conditions (-78 °C) and produces malodorous dimethyl sulfide, which complicates parallel synthesis. DMP operates at room temperature and is highly chemoselective, preventing over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of[4-(4-tert-butylphenoxy)phenyl]methanol[1] in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Addition: Cool the flask to 0 °C. Add 1.2 eq of DMP portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction & Purification: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Self-Validation System:

  • TLC: The product will show a higher R_f value (less polar) than the starting alcohol under UV 254 nm.

  • ¹H NMR (CDCl₃): Success is definitively proven by the quantitative disappearance of the benzylic methylene signal (~4.6 ppm, s, 2H) and the emergence of a sharp formyl proton signal (~9.9 ppm, s, 1H).

Protocol B: Reductive Amination to N-[4-(4-tert-butylphenoxy)benzyl]-N-methylamine

Objective: Synthesize a secondary amine ligand (CAS 1082908-68-6)[5] from the aldehyde intermediate. Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄. The electron-withdrawing acetate groups reduce the hydride's nucleophilicity, making it unreactive toward the starting aldehyde but highly reactive toward the transient, more electrophilic iminium ion. This ensures zero reduction back to the parent alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde[4] (1.0 eq) in 1,2-dichloroethane (DCE). Add methylamine (2.0 eq, 2M in THF) and 1.0 eq of glacial acetic acid to catalyze iminium formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validation System:

  • LC-MS: Look for the[M+H]⁺ peak corresponding to the amine.

  • ¹H NMR (CDCl₃): The aldehyde peak (~9.9 ppm) must completely vanish. A new benzylic methylene peak will appear shifted upfield (~3.7 ppm, s, 2H), alongside a new N-methyl singlet (~2.4 ppm, s, 3H).

Quantitative Data Summaries

To facilitate rapid analytical validation and experimental planning, the physicochemical properties and self-validation markers of the primary derivatives are summarized below.

Table 1: Physicochemical Profile & NMR Validation Markers
Compound NameSynthetic RoleEst. LogPKey ¹H NMR Marker (CDCl₃)
[4-(4-tert-butylphenoxy)phenyl]methanol Starting Material~4.5~4.6 ppm (s, 2H, -CH₂ OH)
4-(4-tert-butylphenoxy)benzaldehyde Electrophilic Intermediate~5.2~9.9 ppm (s, 1H, -CH O)
4-(4-tert-butylphenoxy)benzyl bromide Alkylating Agent~5.8~4.5 ppm (s, 2H, -CH₂ Br)
N-[4-(4-tert-butylphenoxy)benzyl]-N-methylamine Final Ligand / Pharmacophore~4.8~3.7 ppm (s, 2H, -CH₂ N)
Table 2: Reaction Optimization & Causality Summary
Reaction StepReagent ChoiceMechanistic Causality / AdvantageExpected Yield
Oxidation DMP (1.2 eq) in DCMAvoids cryogenic conditions; highly chemoselective; no malodorous byproducts.85 - 95%
Halogenation PBr₃ (0.4 eq) in THFAtom economical (3 eq alcohol per PBr₃); avoids highly acidic aqueous workups.80 - 90%
Red. Amination NaBH(OAc)₃ (1.5 eq) in DCEChemoselective for the iminium ion; avoids toxic HCN gas associated with NaBH₃CN.75 - 85%

Pharmacological Application & Target Interaction

Once functionalized, derivatives of[4-(4-tert-butylphenoxy)phenyl]methanol act as potent inhibitors for various enzymatic targets. The bulky biaryl ether motif is particularly effective at anchoring into the hydrophobic channels of enzymes like Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH)[2].

Pharmacology cluster_target Target Protein Pocket (e.g., MAO-B) Drug Functionalized Derivative (e.g., Secondary Amine) Lipophilic Hydrophobic Channel (Accommodates tert-butylphenoxy) Drug->Lipophilic Anchors Hinge Diaryl Ether Hinge (Conformational Adaptation) Drug->Hinge Flexes Catalytic Catalytic / H-Bonding Site (Interacts with amine headgroup) Drug->Catalytic Binds Effect Enzyme Inhibition & Downstream Modulation Lipophilic->Effect Catalytic->Effect

Figure 2: Pharmacological binding model of the functionalized biaryl ether motif.

By understanding the causality between the chemical structure (the lipophilic anchor) and the biological target (hydrophobic binding pockets), researchers can rationally design highly selective therapeutics[2].

References

  • NextSDS Database. "[4-(4-tert-butylphenoxy)phenyl]methanol — Chemical Substance Information." NextSDS. 1

  • CymitQuimica. "Benzaldehyde, 4-[4-(1,1-dimethylethyl)phenoxy]- (CAS 108934-20-9)." CymitQuimica Catalog. 4

  • Sigma-Aldrich. "Benzyl n-boc methylamine / N-[4-(4-tert-butylphenoxy)benzyl]-N-methylamine (CAS 1082908-68-6)." Sigma-Aldrich Product Database. 5

  • EvitaChem. "4-(4-tert-butylphenoxy)-N-phenylbutanamide (EVT-3891050)." EvitaChem Research Compounds.2

  • PubChem. "3-[4-(4-tert-butylphenoxy)phenyl]sulfonyl-N-hydroxy-8-azaspiro[4.5]decane-3-carboxamide (CID 118179775)." National Institutes of Health. 3

Sources

Method

Application Note: High-Purity Isolation of [4-(4-Tert-butylphenoxy)phenyl]methanol using Advanced Chromatographic Techniques

Abstract This comprehensive guide details robust and efficient chromatographic methods for the purification of [4-(4-Tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5), a key intermediate in various synthetic applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust and efficient chromatographic methods for the purification of [4-(4-Tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5), a key intermediate in various synthetic applications.[1][2][3][4] Based on its predicted physicochemical properties, including a high lipophilicity (logP ≈ 4.9) and low aqueous solubility, this document outlines tailored protocols for both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC). The methodologies are designed to provide high-purity material suitable for downstream applications in research and development. This guide provides a scientific rationale for methodological choices, detailed step-by-step protocols, and guidance on method optimization.

Introduction: The Rationale for Purification

[4-(4-Tert-butylphenoxy)phenyl]methanol is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Therefore, the development of a reliable purification strategy is a critical step in its synthesis and application.

The molecular structure, characterized by two aromatic rings, an ether linkage, a hydroxyl group, and a tert-butyl group, confers a high degree of lipophilicity and low aqueous solubility. These properties are key determinants in the selection of an appropriate chromatographic purification strategy.

Physicochemical Properties of [4-(4-Tert-butylphenoxy)phenyl]methanol:

PropertyPredicted ValueSource
CAS Number 1037141-25-5[1][2][3][4]
Molecular Formula C₁₇H₂₀O₂-
Molecular Weight 256.34 g/mol -
Predicted logP ~4.9Molinspiration, SwissADME[5][6]
Predicted Boiling Point 401.5 ± 40.0 °C at 760 mmHg-
Predicted Aqueous Solubility LowMolinspiration, SwissADME[5][6]
Solubility in Organic Solvents Soluble in DMSO, Methanol, Ethyl Acetate, DichloromethaneGeneral knowledge

The high logP value strongly suggests that normal-phase chromatography on a polar stationary phase (e.g., silica gel) will be a highly effective purification method. In this mode, the non-polar nature of the target compound will result in weaker interactions with the stationary phase compared to more polar impurities, allowing for efficient elution with a non-polar mobile phase. Reversed-phase chromatography is also a viable option, particularly for analytical purposes or for the separation of non-polar impurities.

Strategic Approach to Purification

Our recommended purification strategy follows a two-tiered approach:

  • Primary Purification (Preparative Scale): Normal-Phase Flash Chromatography for the rapid removal of polar and some closely-eluting impurities from larger quantities of crude material.

  • Secondary Purification & Analysis (Analytical to Semi-Preparative Scale): Reversed-Phase High-Performance Liquid Chromatography (HPLC) for high-resolution separation, final polishing, and purity analysis.

Purification_Workflow Crude Crude [4-(4-Tert-butylphenoxy)phenyl]methanol Flash Normal-Phase Flash Chromatography Crude->Flash Primary Purification HPLC Reversed-Phase HPLC Flash->HPLC Final Polishing (optional) Analysis Purity Analysis (HPLC, NMR) Flash->Analysis Pure High-Purity Product (>98%) HPLC->Pure Pure->Analysis HPLC_Separation cluster_0 HPLC Chromatogram Time (min) Time (min) Absorbance (AU) Absorbance (AU) 0 0 5 5 10 10 15 15 0.0 0.0 0.5 0.5 1.0 1.0 x_axis y_axis origin origin origin->x_axis origin->y_axis peak1_top peak1_end peak1_top->peak1_end peak1_start peak1_start peak1_start->peak1_top main_peak_start main_peak_top main_peak_start->main_peak_top main_peak_end main_peak_top->main_peak_end peak3_start peak3_top peak3_start->peak3_top peak3_end peak3_top->peak3_end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of [4-(4-Tert-butylphenoxy)phenyl]methanol

Welcome to the technical support center for the synthesis of [4-(4-tert-butylphenoxy)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [4-(4-tert-butylphenoxy)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity during the synthesis of this key intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for [4-(4-Tert-butylphenoxy)phenyl]methanol?

A: The two most prevalent and practical laboratory-scale synthesis methods are:

  • Reduction of a Carbonyl: The reduction of the corresponding aldehyde, 4-(4-tert-butylphenoxy)benzaldehyde, using a mild reducing agent like sodium borohydride (NaBH₄).[1][2] This is often preferred for its simplicity and high selectivity.

  • Grignard Reaction: The reaction of a Grignard reagent, such as 4-(4-tert-butylphenoxy)phenylmagnesium bromide, with formaldehyde. This method builds the carbon skeleton but requires strict anhydrous conditions to be successful.[3][4]

Q: Which analytical techniques are most effective for identifying impurities in my final product?

A: A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structures of unknown impurities by analyzing chemical shifts and coupling constants.

  • Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS): Provides molecular weight information for the product and any impurities, aiding in their identification.[6]

Section 2: Troubleshooting Guide - Impurity-Specific Issues

This section addresses specific impurity-related problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My HPLC and NMR analyses show significant contamination with unreacted 4-(4-tert-butylphenoxy)benzaldehyde after performing a sodium borohydride reduction. What is the cause and how do I fix it?

A1: Root Cause Analysis & Solution

This is a classic sign of an incomplete or inefficient reduction reaction. The primary causes are related to the reducing agent's activity, reaction stoichiometry, or the reaction conditions.

Potential Causes:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. This reduces its hydride-donating capacity, leaving starting material unreacted.[7]

  • Insufficient Stoichiometry: While the theoretical stoichiometry is 1 mole of NaBH₄ to 4 moles of aldehyde, side reactions (like reaction with the solvent) and reagent degradation often necessitate using a molar excess.[2]

  • Low Reaction Temperature/Short Duration: The reduction may be kinetically slow at very low temperatures, requiring either a longer reaction time or a moderate increase in temperature to proceed to completion.

  • Poor Solubility: If the starting aldehyde is not fully dissolved in the reaction solvent (e.g., methanol or ethanol) before the addition of NaBH₄, the reduction will be inefficient.

Troubleshooting Protocol:

  • Step 1: Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator.

  • Step 2: Adjust Stoichiometry: Increase the molar equivalents of NaBH₄. A good starting point is to use 1.5 to 2.0 molar equivalents relative to the aldehyde.

  • Step 3: Optimize Reaction Conditions: Ensure the aldehyde is completely dissolved before adding the reductant. If the reaction is sluggish at room temperature, consider a gentle warming to 40°C or extending the reaction time, monitoring progress by TLC or HPLC.

  • Step 4: Proper Quenching: After the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., dilute HCl or acetic acid) during the aqueous workup to decompose any remaining borate complexes.

Q2: I'm observing a significant amount of 4-tert-butylphenoxybenzene (the des-hydroxymethyl analog) in my product after a Grignard synthesis with formaldehyde. Why is this happening?

A2: Root Cause Analysis & Solution

The presence of 4-tert-butylphenoxybenzene points directly to the premature quenching of your Grignard reagent by a proton source, most commonly water.

Causality:

Grignard reagents are extremely strong bases and will react readily with any available acidic protons.[4][8] The most common culprit is residual water in the glassware, solvent, or starting materials. The Grignard reagent, acting as a base, abstracts a proton from water to form the corresponding alkane (in this case, 4-tert-butylphenoxybenzene) and magnesium hydroxide salts. This side reaction consumes your nucleophile, reducing the yield of the desired alcohol.

Preventative Measures:

  • Rigorous Drying of Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for several hours and assembled while still warm under a positive pressure of an inert gas (Argon or Nitrogen).[3]

  • Use of Anhydrous Solvents: Diethyl ether or tetrahydrofuran (THF) used for the reaction must be truly anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon from start to finish to prevent atmospheric moisture from entering the system.[4]

  • Dry Starting Materials: Ensure the halide used to prepare the Grignard reagent is free of moisture.

Q3: My NMR spectrum is complicated by a large, symmetrical aromatic impurity consistent with a biphenyl-type structure. What is this and how can I prevent it?

A3: Root Cause Analysis & Solution

This impurity is almost certainly a homocoupling (or Wurtz-type) product, resulting from the reaction of your Grignard reagent with unreacted starting halide.[3][9]

Mechanism of Formation:

This side reaction is favored under certain conditions, particularly at higher temperatures and high concentrations of the alkyl/aryl halide. The Grignard reagent can react with another molecule of the starting halide, leading to the formation of a new C-C bond and yielding a symmetrical biphenyl-like dimer.

Mitigation Strategies:

  • Control the Rate of Addition: Add the solution of the aryl halide in ether/THF to the magnesium turnings dropwise and slowly.[9] This maintains a low concentration of the halide in the reaction flask, minimizing the chance of it reacting with the already-formed Grignard reagent.

  • Maintain Gentle Reflux: The reaction to form the Grignard reagent is exothermic. The addition rate should be controlled to maintain a gentle, steady reflux without the need for external heating. Overheating can significantly promote the formation of the biphenyl side product.[3]

  • Efficient Initiation: Ensure the Grignard reaction initiates promptly. A small crystal of iodine or a sonicator can be used to activate the magnesium surface. A sluggish start can lead to a buildup of halide concentration before the Grignard reagent begins to form.

Section 3: Recommended Analytical and Purification Protocols

Protocol 3.1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of [4-(4-Tert-butylphenoxy)phenyl]methanol.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Protocol 3.2: Purification by Trituration/Recrystallization

This method is effective for removing non-polar impurities like biphenyl byproducts and polar impurities like unreacted aldehyde.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble (e.g., Toluene or Dichloromethane).

  • Addition of Anti-Solvent (for Trituration): While stirring, slowly add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., Hexane or Petroleum Ether).[3][10]

  • Precipitation/Crystallization: The desired product should precipitate or crystallize out of the solution. Cool the mixture in an ice bath to maximize recovery.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent (Hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under vacuum.

Section 4: Visual Workflow and Data Summary

Troubleshooting Workflow Diagram

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions cluster_end End start Synthesis Complete purity_check Purity Check (HPLC/NMR) start->purity_check impurity_id Identify Impurity Structure purity_check->impurity_id Impurity > 1% purify Purify (Recrystallize/Triturate) purity_check->purify Purity OK unreacted_sm Unreacted Aldehyde? impurity_id->unreacted_sm grignard_quench Grignard Quench Product? impurity_id->grignard_quench coupling_product Biphenyl-type Impurity? impurity_id->coupling_product unreacted_sm->grignard_quench No solution_sm Check Reagent Activity Increase Stoichiometry Optimize Conditions unreacted_sm->solution_sm Yes grignard_quench->coupling_product No solution_quench Use Anhydrous Solvents Dry Glassware Rigorously Maintain Inert Atmosphere grignard_quench->solution_quench Yes solution_coupling Slow Halide Addition Control Temperature Ensure Fast Initiation coupling_product->solution_coupling Yes solution_sm->purify solution_quench->purify solution_coupling->purify

Caption: A logical workflow for identifying and resolving common impurities.

Table of Common Impurities

Impurity NamePotential SourceAnalytical Signature (¹H NMR)
4-(4-tert-butylphenoxy)benzaldehydeIncomplete reductionAldehyde proton peak (~9.9 ppm), distinct aromatic splitting
4-tert-butylphenoxybenzeneGrignard reaction with H₂OAbsence of benzylic -CH₂OH protons, simple aromatic signals
Bis(4-(4-tert-butylphenoxy))biphenylWurtz coupling in Grignard reactionHighly symmetric aromatic signals, absence of -CH₂OH group
Residual Solvents (THF, Ether, etc.)Incomplete removal post-workupCharacteristic peaks (e.g., THF ~3.73, 1.85 ppm)

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]

  • Quora. (2017, June 16). What products are formed when Grignard's reagent reacts with alcohols and thiols? Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Environmental Restoration and Conservation Agency of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • MDPI. (2005, July 1). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-(tert-butyl)phenyl)methanol. Retrieved from [Link]

  • Vertellus. (n.d.). An effective and selective reducing agent. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of t-BAMBP and its purification through distillation. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical method for 2,4,6-tri-tert-butylphenol and related compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Adams, C., Gold, V., & Reuben, D. M. E. (1977). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society, Perkin Transactions 2, 1466-1472. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for [4-(4-Tert-butylphenoxy)phenyl]methanol

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and drug development professionals optimizing the isolation and purification of [4-(4-Tert-butylphenoxy)phenyl]meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and drug development professionals optimizing the isolation and purification of [4-(4-Tert-butylphenoxy)phenyl]methanol .

Because this Active Pharmaceutical Ingredient (API) features a highly lipophilic tert-butylphenoxy core coupled with a polar, hydrogen-bonding hydroxymethyl tail, it exhibits complex phase behaviors. This guide addresses the most critical bottlenecks encountered during its crystallization: regulatory-compliant solvent selection, liquid-liquid phase separation (oiling out), and problematic crystal habits.

Crystallization Optimization Workflow

G N1 API Characterization [4-(4-Tert-butylphenoxy)phenyl]methanol N2 ICH Q3C Solvent Screening (Focus on Class 3: EtOH, EtOAc) N1->N2 N3 Determine Solubility Curve & Metastable Zone Width (MSZW) N2->N3 N4 Cooling Crystallization N3->N4 N5 Anti-Solvent Crystallization N3->N5 N6 Issue: Oiling Out (LLPS) N4->N6 N8 Issue: High Aspect Ratio (Needles) N4->N8 N5->N6 N7 Action: Seeding Above Cloud Point & Isothermal Aging N6->N7 N10 Optimized Robust Crystallization Process N7->N10 N9 Action: Temperature Cycling (Dissolution of Fines/Tips) N8->N9 N9->N10

Workflow for mitigating LLPS and habit issues during API crystallization optimization.

Troubleshooting Guides & FAQs

Q1: How do I select an initial solvent system that complies with regulatory standards while accommodating the bulky lipophilic tert-butyl group?

The Causality: [4-(4-Tert-butylphenoxy)phenyl]methanol is an amphiphilic-like molecule. The bulky tert-butylphenoxy moiety drives high solubility in non-polar environments, while the primary alcohol (-CH2OH) allows for strong hydrogen bonding. A successful solvent system must balance these interactions to create a workable Metastable Zone Width (MSZW) without relying on highly toxic solvents. According to the [1], Class 1 solvents must be avoided, and Class 2 solvents should be strictly limited.

Quantitative Solvent Evaluation: To optimize yield and compliance, we prioritize Class 3 solvents. Below is the quantitative and qualitative evaluation for this specific API:

SolventICH Q3C ClassSolubilizing RoleSuitability for Process
Ethanol Class 3H-bond donor/acceptor for the -CH2OH tail.Excellent primary solvent for cooling crystallization.
Ethyl Acetate Class 3Solvates the bulky lipophilic core via dipole interactions.Good primary solvent; broadens the MSZW.
Heptane Class 3Poor solvent for the polar tail; induces supersaturation.Excellent anti-solvent for yield maximization.
Toluene Class 2Strong π-π and dispersive interactions.Limit use (PDE restricted to 8.9 mg/day).

Self-Validation Check: Conduct a gravimetric solubility test at 5°C and 50°C. A viable solvent system is validated if the solubility ratio (C_50°C / C_5°C) is ≥ 5, ensuring high theoretical yield without requiring extreme cooling.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of the supersaturated solution hits the binodal curve (cloud point) before it reaches the metastable limit for crystal nucleation [2]. Because the bulky tert-butyl group sterically hinders the rapid molecular packing required to form a crystal lattice, the system lowers its chemical potential by separating into a solute-rich oil phase and a solute-lean solvent phase. Impurities preferentially partition into this oil phase, ruining product purity.

Step-by-Step Mitigation Protocol (Seeding Strategy):

  • Map the Phase Diagram: Use a transmissivity probe (e.g., Crystal16) to map both the solubility curve (clear point) and the LLPS boundary (cloud point) across a range of concentrations.

  • Controlled Cooling: Cool the clear, undersaturated solution to a temperature exactly 2–3°C above the established cloud point.

  • Seed Introduction: Introduce 2–5% (w/w) of dry, milled crystalline seeds of[4-(4-Tert-butylphenoxy)phenyl]methanol.

  • Isothermal Aging: Hold the system isothermally for 1 to 2 hours. Why? This allows the seeds to consume the supersaturation via secondary nucleation and crystal growth, shifting the liquid composition safely away from the LLPS boundary.

  • Cooling Ramp: Implement a slow, non-linear (cubic) cooling ramp (e.g., 0.1°C/min initially, increasing to 0.3°C/min) to the final isolation temperature.

Self-Validation Check: Monitor the process using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The protocol is validated if you observe a sharp, sustained increase in fine chord counts (indicating nucleation and growth) without any preceding baseline fluctuation (which would indicate the formation of oil droplets).

Q3: How do I control the crystal habit? The process currently yields thin needles that cause severe filtration and flowability issues.

The Causality: The hydroxymethyl (-CH2OH) group forms a highly directional, 1D hydrogen-bonding network, driving rapid crystal growth along a single crystallographic axis. Conversely, the bulky tert-butylphenoxy groups dominate the lateral faces, sterically blocking incoming solute molecules and resulting in severely stunted lateral growth. This disparity creates high-aspect-ratio needles.

Step-by-Step Mitigation Protocol (Temperature Cycling): To force the crystals into a more blocky, equant habit, you must implement temperature cycling [3].

  • Initial Nucleation: Generate a baseline crystal slurry via the seeding protocol described in Q2.

  • Heating Phase (Dissolution): Heat the slurry by 5–10°C at a rate of 0.5°C/min, stopping just below the solubility limit. Why? High-energy surfaces—specifically the sharp tips of the needles and fine secondary nucleates—dissolve preferentially compared to the stable lateral faces (Ostwald ripening).

  • Cooling Phase (Growth): Cool the system back down at a slower rate (0.1°C/min). Why? The supersaturation generated during cooling is now consumed by the remaining stable lateral faces, promoting growth in width rather than length.

  • Iterative Cycling: Repeat this heating/cooling cycle 3 to 5 times.

Self-Validation Check: Utilize in-line Particle Vision and Measurement (PVM) or offline microscopy. The protocol is validated when the aspect ratio (length:width) drops below 3:1 and the fine particle count (<10 µm) in the FBRM distribution approaches zero, resulting in a filter cake that de-liquors in a fraction of the original time.

Q4: What is the optimal Anti-Solvent Crystallization protocol for this compound to maximize yield while avoiding LLPS?

The Causality: Adding an anti-solvent too rapidly creates localized zones of extreme supersaturation, instantly triggering LLPS or the precipitation of amorphous material. A controlled, non-linear dosing strategy ensures that the supersaturation generation rate never exceeds the crystal growth rate.

Step-by-Step Methodology (Ethanol/Water System):

  • Dissolution: Dissolve the API in Ethanol at 50°C to achieve a concentration of 150 mg/mL.

  • Initial Dosing: Add Water (anti-solvent) dropwise at 50°C until the solution reaches a low supersaturation state (visually clear, but within 5% of the known cloud point mass fraction).

  • Seeding: Add 2% w/w seeds and age for 1 hour to establish a robust crystal bed surface area.

  • Concave Anti-Solvent Addition: Add the remaining required Water using a non-linear (concave) dosing profile over 4 hours. Why? A concave profile starts with a very slow addition rate and gradually accelerates. This matches the exponentially increasing surface area of the growing crystal bed, maintaining a constant, safe supersaturation level.

  • Cooling & Isolation: Cool the slurry to 5°C over 2 hours. Filter and wash the cake with a pre-chilled 1:1 Ethanol/Water mixture.

Self-Validation Check: Analyze the mother liquor via HPLC post-filtration. A residual API concentration matching the theoretical solubility limit at 5°C validates that the concave dosing profile successfully maintained supersaturation within the metastable zone without crashing the system.

References
  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo (Process Analytics Library) URL:[Link]

  • Experimental Investigation of an Integrated Crystallization and Wet-Milling System with Temperature Cycling to Control the Size and Aspect Ratio of Needle-Shaped Pharmaceutical Crystals Source: Crystal Growth & Design, ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: HPLC Quantitative Analysis of [4-(4-Tert-butylphenoxy)phenyl]methanol

Welcome to the Technical Support Center for the chromatographic analysis of [4-(4-Tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5). This guide is engineered for researchers and drug development professionals who req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of [4-(4-Tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5). This guide is engineered for researchers and drug development professionals who require robust, self-validating analytical methods.

Because this analyte features a bulky, highly lipophilic tert-butyl group paired with a diaryl ether core and a neutral primary alcohol, it presents unique chromatographic challenges. This center provides the mechanistic reasoning behind method optimization, step-by-step troubleshooting, and validated protocols.

Method Optimization FAQs: The "Why" and "How"

Q1: Why does [4-(4-Tert-butylphenoxy)phenyl]methanol elute so late and with broad peaks on a standard C18 column? The Causality: The tert-butyl group and the dual phenyl rings confer extreme lipophilicity (estimated LogP > 4.5) to the molecule [1]. On a standard high-carbon-load C18 column, the hydrophobic interactions between the analyte and the stationary phase are overwhelmingly strong. The Solution: To optimize the runtime and sharpen the peak, shift to a column with lower hydrophobic retention—such as a C8 column or a short (50 mm) C18 column. Additionally, you must use a high proportion of organic modifier (e.g., 75–85% Acetonitrile) to provide sufficient elution strength.

Q2: The molecule contains a hydroxyl group. Do I need to tightly control the pH of my mobile phase? The Causality: The primary alcohol (-CH₂OH) on this molecule has a pKa > 15. This means it remains entirely non-ionized across the entirety of the standard HPLC operating range (pH 2–8). Therefore, adjusting the pH will not change the analyte's ionization state or its primary retention behavior. The Solution: While the analyte doesn't require buffering, the silica stationary phase does. Using a weak additive like 0.1% Formic Acid is highly recommended to suppress the ionization of residual silanols on the column, preventing secondary hydrogen-bonding interactions with the analyte's ether oxygen.

Q3: How do I ensure my quantitative workflow is a self-validating system? The Causality: Variations in sample matrix extraction, solvent evaporation, and autosampler injection volumes can skew quantitative results, leading to precision failures. The Solution: Implement an Internal Standard (IS) with a structurally similar lipophilic profile (e.g., Biphenyl-4-methanol). By quantifying the ratio of the Analyte Area to the IS Area, the method intrinsically corrects for volumetric losses and injection inconsistencies. This satisfies the robustness and precision requirements outlined in the [2].

Mandatory Visualization: Method Optimization Workflow

OptimizationWorkflow Start Start: Analyte Profiling [4-(4-Tert-butylphenoxy)phenyl]methanol Phase1 Mobile Phase Selection (75-85% ACN due to high LogP) Start->Phase1 Phase2 Column Selection (C8 or short C18 to reduce retention) Phase1->Phase2 Phase3 Detector Optimization (UV at 225 nm for diaryl ether) Phase2->Phase3 Phase4 System Suitability (Apply Internal Standard) Phase3->Phase4 Valid Method Validated (ICH Q2(R2) Compliant) Phase4->Valid

Workflow for HPLC method optimization of highly lipophilic phenoxy-phenyl derivatives.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)
  • Root Cause: Despite the analyte being neutral, its oxygen atoms can hydrogen-bond with unreacted, acidic silanol groups on older or poorly end-capped silica columns. Alternatively, the bulky tert-butyl group can cause localized column mass overload.

  • Resolution:

    • Verify you are using a fully end-capped C8 or C18 column.

    • Reduce the injection volume (e.g., from 20 µL to 5 µL) to rule out mass overload.

    • Flush the column with 100% strong organic solvent (Isopropanol) to remove lipophilic contaminants acting as secondary interaction sites.

Issue 2: Unpredictable Retention Time Drift
  • Root Cause: The highly organic mobile phase (80%+ Acetonitrile) required for this analyte is prone to selective evaporation of the organic modifier if premixed in a single bottle. Furthermore, retention of highly lipophilic compounds is extremely temperature-dependent.

  • Resolution: Use the HPLC pump to blend solvents online (Line A: Aqueous, Line B: Organic). Ensure the column oven is strictly controlled (e.g., 30°C ± 0.1°C).

Issue 3: Ghost Peaks in Blank Injections
  • Root Cause: Carryover from previous injections. The high lipophilicity of the tert-butyl group causes the analyte to persistently adsorb to the autosampler needle, rotor seal, or injection valve.

  • Resolution: As highlighted in the [3], implement a robust needle wash protocol using a strong, non-polar solvent mixture (e.g., 50:50 Methanol:Isopropanol). Always run a blank gradient after high-concentration standards to validate system cleanliness.

Troubleshooting Issue Issue Detected: Chromatographic Anomaly Tailing Peak Tailing / Broadening Issue->Tailing Retention Retention Time Drift Issue->Retention Ghost Ghost Peaks / Carryover Issue->Ghost Tail_Cause Cause: Secondary Silanol Interactions or Column Mass Overload Tailing->Tail_Cause Ret_Cause Cause: Selective Solvent Evaporation or Temperature Fluctuation Retention->Ret_Cause Ghost_Cause Cause: Analyte Adsorption to Autosampler Needle/Valve Ghost->Ghost_Cause Tail_Fix Fix: Use End-capped Column & Reduce Injection Volume Tail_Cause->Tail_Fix Ret_Fix Fix: Blend Solvents Online & Lock Column Oven Temp Ret_Cause->Ret_Fix Ghost_Fix Fix: 50:50 MeOH:IPA Needle Wash & Run Blank Injections Ghost_Cause->Ghost_Fix

Decision tree for diagnosing and resolving common HPLC anomalies during quantitative analysis.

Experimental Protocols

Protocol A: Sample Preparation & Self-Validating Extraction
  • Step 1: Weigh exactly 10.0 mg of[4-(4-Tert-butylphenoxy)phenyl]methanol reference standard into a 10 mL volumetric flask.

  • Step 2: Dissolve completely in 100% HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure total dissolution of the lipophilic solid.

  • Step 3: Prepare the Internal Standard (IS) solution (Biphenyl-4-methanol at 1 mg/mL in Acetonitrile).

  • Step 4: Dilute the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL). Spike every calibration level and unknown sample with a constant concentration of the IS (e.g., 10 µg/mL).

  • Step 5: Filter all final solutions through a 0.22 µm PTFE syringe filter . (Note: PTFE is strictly required over Nylon or PES to prevent hydrophobic adsorption of the bulky analyte to the filter membrane).

Protocol B: System Suitability Testing (SST)
  • Step 1: Equilibrate the HPLC system using the optimized parameters (see Table 1) for at least 20 column volumes until the baseline is stable.

  • Step 2: Inject a blank solution (Mobile Phase) to confirm the absence of ghost peaks at the expected retention times of the analyte and IS.

  • Step 3: Inject the mid-level calibration standard (20 µg/mL) six consecutive times.

  • Step 4: Calculate the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratios. Ensure all parameters meet the criteria defined in Table 2.

Data Presentation: Optimization & Suitability Tables

Table 1: Optimized Chromatographic Parameters

ParameterOptimized SettingMechanistic Rationale
Column Zorbax Eclipse Plus C8 (100 x 4.6 mm, 3.5 µm)C8 prevents excessive retention of the highly lipophilic tert-butyl group compared to C18.
Mobile Phase A Water + 0.1% Formic AcidSuppresses residual silanol ionization on the silica support.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides strong elution power for diaryl ethers.
Elution Mode Isocratic (20% A / 80% B)Ensures baseline stability and rapid elution (~6-8 mins).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30.0 °C ± 0.1 °CStabilizes hydrophobic partitioning kinetics.
Detection UV at 225 nmCaptures the strong π-π* transition of the phenoxy-phenyl system.
Injection Vol 5 µLPrevents mass overload and peak fronting.

Table 2: System Suitability Acceptance Criteria (ICH Q2(R2) Aligned)

MetricTarget CriterionConsequence of Failure
Retention Time RSD (n=6) ≤ 1.0%Indicates pump cavitation or temperature instability.
Area Ratio RSD (n=6) ≤ 2.0%Indicates injection inconsistency or integration errors.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Suggests column degradation or secondary interactions.
Theoretical Plates (N) ≥ 5,000Indicates loss of column efficiency or dead volume issues.
Resolution (Rs) to IS ≥ 2.0Ensures baseline separation between Analyte and IS.

References

  • NextSDS Chemical Database. [4-(4-tert-butylphenoxy)phenyl]methanol — Chemical Substance Information. NextSDS. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline Q2(R2) on validation of analytical procedures. EMA Scientific Guidelines. Available at:[Link]

  • Agilent Technologies. Discover more best practices for using an Agilent LC system (LC Troubleshooting Guide). Agilent Community & Resources. Available at: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of[4-(4-Tert-butylphenoxy)phenyl]methanol

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with transitioning the synthesis of [4-(4-Tert-butylphenoxy)phenyl]methanol f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with transitioning the synthesis of [4-(4-Tert-butylphenoxy)phenyl]methanol from the laboratory bench to the pilot plant.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the causality behind process deviations, ensuring that every protocol is a self-validating system designed for high-yield, safe, and reproducible multi-kilogram scale-up.

Process Overview & Self-Validating Protocols

The synthesis is a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of 4-tert-butylphenol with 4-fluorobenzaldehyde to form the diaryl ether intermediate[1].

  • Aldehyde Reduction: Conversion of the intermediate aldehyde to the final benzyl alcohol using Sodium Borohydride (NaBH4)[2].

ProcessFlow N1 Step 1: Reagents 4-tert-butylphenol + 4-fluorobenzaldehyde N2 SNAr Reaction Base: K2CO3 | Solvent: DMSO Temp: 120°C N1->N2 N3 Intermediate 4-(4-tert-butylphenoxy)benzaldehyde N2->N3 Aqueous Precipitation H1 Critical Control: Water Removal N2->H1 Prevent stalling N4 Step 2: Reduction Reagent: NaBH4 | Solvent: MeOH Temp: 0-5°C N3->N4 N5 Final Product [4-(4-tert-butylphenoxy)phenyl]methanol N4->N5 Acidic Quench & Extraction H2 Critical Control: H2 Gas Venting N4->H2 Safety Hazard

Fig 1. Two-step synthetic workflow and critical control points for scale-up.

Protocol 1: SNAr Coupling (Self-Validating System)

Objective: Synthesis of 4-(4-tert-butylphenoxy)benzaldehyde.

  • Charge: To a dry, N2-flushed reactor, add 4-tert-butylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in anhydrous DMSO (5 volumes).

  • Base Addition: Add finely milled K2CO3 (1.5 eq).

    • Validation Checkpoint 1: Ensure moisture content of the slurry is <0.1% via Karl Fischer titration before heating.

  • Reaction: Heat the mixture to 120°C with vigorous overhead stirring for 12 hours.

    • Validation Checkpoint 2: Pull an aliquot for HPLC analysis. The reaction is deemed complete when residual 4-fluorobenzaldehyde is <2%[3].

  • Workup: Cool to 25°C. Slowly add water (15 volumes) over 1 hour to precipitate the product.

    • Validation Checkpoint 3: Check the pH of the aqueous filtrate. It must be >9 to ensure any unreacted phenol remains solubilized as the phenoxide salt, preventing contamination of the precipitated product.

  • Isolation: Filter the solid, wash with copious amounts of water, and dry under vacuum at 50°C.

Protocol 2: Aldehyde Reduction (Self-Validating System)

Objective: Synthesis of[4-(4-Tert-butylphenoxy)phenyl]methanol.

  • Charge: Dissolve the intermediate aldehyde (1.0 eq) in Methanol (10 volumes). Cool the reactor to 0–5°C.

  • Reduction: Reverse addition method for scale. Dissolve NaBH4 (0.6 eq) in 14 M NaOH (0.5 volumes) to stabilize the reagent. Dose this alkaline borohydride solution into the reactor slowly over 2 hours.

    • Validation Checkpoint 1: Monitor internal temperature continuously. Do not allow T_internal to exceed 10°C to minimize competitive methanolysis and excessive H2 evolution[4].

  • Reaction: Stir at 15°C for 2 hours.

    • Validation Checkpoint 2: HPLC/TLC analysis must show complete disappearance of the aldehyde peak[2].

  • Quench & Extraction: Add acetone (1.0 eq) to quench trace NaBH4. Slowly add 1M HCl until pH < 5. Extract with Ethyl Acetate (3 x 5 volumes).

    • Validation Checkpoint 3: Post-quench pH must strictly be <5 before extraction to ensure complete hydrolysis of borate esters, preventing emulsion formation.

Troubleshooting Guides & FAQs

Q1: Why does the SNAr reaction stall at 80-85% conversion on a pilot scale (>5 kg), whereas it reached >98% in the laboratory?

A1: This is a classic mass-transfer and thermodynamic issue. The deprotonation of 4-tert-butylphenol by K2CO3 generates water in situ. In a small laboratory flask, this trace water easily evaporates or is negligible. However, in a closed pilot reactor, the trapped water hydrolyzes the 4-fluorobenzaldehyde into 4-fluorobenzoic acid, consuming your electrophile and stalling the reaction[1].

  • The Fix: Implement a Dean-Stark trap with a co-solvent (e.g., 10% Toluene in DMSO) to azeotropically remove water during the first 2 hours of heating, or use strictly anhydrous K2CO3 with a continuous N2 sweep.

Q2: How do we safely manage the severe exotherm and hydrogen gas evolution during the NaBH4 reduction on a multi-kilogram scale?

A2: Sodium borohydride acts as a powerful source of hydride ions, but it is highly reactive toward protic solvents[2]. When solid NaBH4 is added directly to methanol on scale, competitive solvolysis occurs, generating sodium tetramethoxyborate and releasing 4 moles of highly flammable H2 gas per mole of NaBH4[4].

  • The Fix: Never add solid NaBH4 to methanol on scale. Instead, utilize the reverse addition technique . Dissolve the NaBH4 in a stabilized aqueous alkaline solution (e.g., 14 M NaOH). The high pH completely halts premature hydrolysis. Dose this stable solution slowly into your chilled methanolic aldehyde mixture. This decouples the reagent dissolution exotherm from the reaction exotherm and strictly controls the H2 evolution rate.

Q3: During the workup of the reduction step, we encounter a thick, unbreakable emulsion during ethyl acetate extraction. How do we resolve this?

A3: This emulsion is caused by the formation of polymeric borate salts. During the reduction, the boron atom coordinates with the newly formed alcohol and the solvent. If the quench is performed at a neutral or slightly alkaline pH, these borate complexes form gelatinous networks at the aqueous-organic interface.

  • The Fix: Follow the strict logic tree below. You must drive the pH below 5 using 1M HCl to fully hydrolyze the borate esters into highly water-soluble boric acid before attempting phase separation.

QuenchLogic Q1 Reduction Complete (HPLC verified) Q2 Unreacted NaBH4? Q1->Q2 Q3 Add Acetone (Sacrificial Quench) Q2->Q3 Yes Q4 Add 1M HCl (Dropwise, pH < 5) Q2->Q4 No/Trace Q3->Q4 Wait 15 mins Q5 Aqueous/Organic Phase Separation Q4->Q5 Borates Solubilized

Fig 2. Troubleshooting logic tree for safe NaBH4 quenching and emulsion prevention.

Quantitative Data Presentation

To assist in process optimization, the following tables summarize the thermodynamic and efficiency metrics for both steps based on pilot-scale historical data.

Table 1: SNAr Solvent & Base Optimization for Scale-Up
SolventBaseOperating TempYieldScale-Up SuitabilityCausality / Notes
DMSO K2CO3120°C92%High Excellent solubility profile; requires high-boiling solvent removal via aqueous precipitation.
DMF K2CO3120°C88%Medium Risk of dimethylamine byproduct formation at high temperatures, which can compete as a nucleophile.
NMP Cs2CO3100°C95%Low Exceptional yield, but the high cost of Cs2CO3 prohibits multi-kilogram scale use.
Table 2: NaBH4 Reduction Safety & Efficiency Metrics
Solvent SystemAddition MethodExotherm PotentialH2 Evolution RateProcess Recommendation
Methanol Solid NaBH4 to AldehydeSevereHighNOT recommended for >1 kg scale due to runaway risk.
Ethanol Solid NaBH4 to AldehydeModerateMediumAcceptable, but reaction rate is significantly slower than methanol.
Methanol Aqueous Alkaline NaBH4 to AldehydeControlledLowBest Practice for >1 kg scale. Decouples dissolution exotherm from reaction.

References

  • Taber, D. F., & Brannick, K. E. (2015). "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. (2013). "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein Journal of Organic Chemistry.
  • Al-Enizi, A. M., et al. (2024).
  • Ashenhurst, J. (2011). "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

validating the purity of [4-(4-Tert-butylphenoxy)phenyl]methanol via LC-MS

Analytical Purity Validation of[4-(4-Tert-butylphenoxy)phenyl]methanol: An LC-MS Comparative Guide As pharmaceutical pipelines and advanced materials rely increasingly on complex aromatic building blocks, the analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of[4-(4-Tert-butylphenoxy)phenyl]methanol: An LC-MS Comparative Guide

As pharmaceutical pipelines and advanced materials rely increasingly on complex aromatic building blocks, the analytical rigor applied to intermediates like[4-(4-Tert-butylphenoxy)phenyl]methanol dictates the success of downstream synthesis. Structurally, this molecule is a diaryl ether characterized by a bulky, lipophilic tert-butyl group on one ring and a polar hydroxymethyl (benzyl alcohol) moiety on the other[1].

Validating the purity of this compound requires navigating its dual nature: it is highly lipophilic yet possesses a reactive, polar headgroup. This guide provides a comprehensive, ICH Q2(R2)-compliant framework for validating its purity using Liquid Chromatography-Mass Spectrometry (LC-MS), objectively comparing this approach against traditional alternatives.

Modality Comparison: Why LC-MS?

When establishing a purity profile, analytical chemists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and LC-MS.

While GC-MS is the gold standard for volatile, thermally stable compounds[2], the benzyl alcohol moiety in [4-(4-Tert-butylphenoxy)phenyl]methanol presents a significant liability. In the high-temperature environment of a GC inlet (typically >250°C), benzyl alcohols are notoriously prone to thermal degradation, specifically dehydration to form reactive carbocations or unwanted etherification artifacts, unless subjected to tedious derivatization (e.g., silylation)[2][3].

Conversely, HPLC-UV provides excellent quantitative precision for aromatic compounds but fundamentally lacks the ability to provide structural elucidation for unknown trace impurities (such as regioisomers or over-oxidized aldehyde byproducts)[4]. LC-MS bridges this gap by offering high-resolution separation at ambient or near-ambient temperatures, coupled with precise mass identification, making it the optimal choice for this intermediate[5].

MethodSelection Target Target Molecule: Diaryl Ether + Benzyl Alcohol Prop1 Thermally Labile Alcohol Group Target->Prop1 Prop2 UV Active Aromatic Rings Target->Prop2 Prop3 Trace Isomeric Impurities Target->Prop3 GCMS GC-MS: High Degradation Risk Prop1->GCMS LCMS LC-MS: Optimal Sensitivity & ID Prop1->LCMS HPLCUV HPLC-UV: Lacks Structural ID Prop2->HPLCUV Prop2->LCMS Prop3->LCMS

Logical decision matrix for selecting LC-MS over GC-MS and HPLC-UV.

Table 1: Performance Comparison for [4-(4-Tert-butylphenoxy)phenyl]methanol
Analytical TechniqueStructural ID CapabilityThermal Degradation RiskDerivatization RequiredBest Use Case
LC-MS High (Exact Mass) Low (Ambient) No Comprehensive purity & impurity profiling
GC-MS High (EI Fragmentation)High (Dehydration risk)Yes (Silylation)Residual volatile solvents
HPLC-UV Low (Retention Time only)Low (Ambient)NoRoutine bulk batch release
NMR Very HighNoneNoAbsolute structural confirmation

Mechanistic Causality in Method Design

As a Senior Application Scientist, I emphasize that a robust method is not a random collection of parameters, but a deliberate exploitation of the molecule's physicochemical properties.

  • Chromatographic Causality: The molecule's lipophilic tert-butyl and diaryl ether core dictate strong retention on reverse-phase stationary phases. We utilize a sub-2 µm C18 column to maximize theoretical plates. The mobile phase must be acidified (e.g., 0.1% Formic Acid). Why? Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and acts as an abundant proton source to facilitate ionization in the MS source[5].

  • Ionization Causality (The Benzyl Alcohol Challenge): In positive Electrospray Ionization (ESI+), primary benzyl alcohols rarely yield a stable parent [M+H]+ ion. Instead, the localized charge on the hydroxyl oxygen induces rapid in-source fragmentation, losing water ( H2​O ) to form a highly resonance-stabilized benzylic carbocation. Therefore, the primary target mass for[4-(4-Tert-butylphenoxy)phenyl]methanol (Exact Mass: 256.15) in ESI+ will logically be the [M+H−H2​O]+ ion at m/z 239.14.

Trustworthiness: Building a Self-Validating System

To ensure data integrity, the protocol must be self-validating. A single injection tells you nothing if the system state is unknown.

  • Blank Subtraction (Carryover Control): Diaryl ethers are notoriously "sticky" and can adsorb to stainless steel capillaries. A diluent blank must be injected immediately after the highest concentration standard to prove that any detected impurities belong to the sample, not the system tubing.

  • Matrix Spiking (Suppression Control): To prove that the sample matrix does not suppress the ionization of trace impurities, a known quantity of a likely synthetic precursor (e.g., 4-tert-butylphenol) is spiked into the sample. Recovery must fall between 98-102%.

ICH Q2(R2) Compliant Experimental Protocol

The following methodology aligns with the modernized ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring regulatory defensibility[6][7].

LCMS_Workflow N1 Sample Prep (Matrix Spiking) N2 UPLC Separation (C18, H2O/MeCN) N1->N2 N3 Ionization (ESI+ / APCI+) N2->N3 N4 Mass Analysis (High-Res Q-TOF) N3->N4 N5 ICH Q2(R2) Validation N4->N5

LC-MS purity validation workflow for [4-(4-Tert-butylphenoxy)phenyl]methanol.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of [4-(4-Tert-butylphenoxy)phenyl]methanol.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1000 µg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (50:50 Water:Acetonitrile) to prevent solvent-mismatch peak distortion.

Phase 2: Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 50% B (Isocratic hold to focus the polar headgroup).

    • 1.0 - 6.0 min: Linear ramp to 95% B (Elutes the lipophilic core).

    • 6.0 - 8.0 min: Hold at 95% B (Column wash).

    • 8.0 - 10.0 min: Return to 50% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry Parameters (High-Resolution Q-TOF or QqQ)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (Required to vaporize the highly aqueous initial mobile phase).

  • Desolvation Gas Flow: 800 L/hr.

  • Target Extracted Ion Chromatograms (EIC): m/z 239.14 ( [M+H−H2​O]+ ) and m/z 279.14 ( [M+Na]+ ).

Table 2: Expected ICH Q2(R2) Validation Metrics

Based on the physicochemical profile of diaryl ethers, a successfully validated LC-MS method should yield the following performance metrics[6][7]:

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected LC-MS Performance
System Suitability (SST) Peak Area RSD ≤ 2.0% (n=6)~ 0.8% - 1.2%
Specificity Resolution ( Rs​ ) > 1.5 from impurities Rs​ > 2.5 (Baseline separation)
Linearity Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9995 (Range: 0.1 - 20 µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.05 µg/mL
Accuracy (Spike Recovery) 98.0% - 102.0%99.5% ± 0.5%

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhov54maBBR1avivBQIdDM9R05gts26svRdyBW9ORCag4LALpsbYI-Ru72d-MM-aZVbo52-I8AuKKkILmoOoJKpKrnYppSuvz1qZiV1Y4gHwYbi5zDG3NW30pMQksFAvklwZh2I6Ynj0GsV4d08nMgkng7NS5VnTNvM5NHT7pac_yOw9Jq0vgAaeNAHeQOHA==]
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrLLePDbD6S9IPz_7fgrBc3mZ7VB_UE5nYDQaz_EQ1naccofUutSJxapuDmtZ6N6sek_JeB-4Naq19P4iaeTINPvznWIhL8Sg-jIKoy6rXXopvoGB6IfXkmjzss16kUUBsCzz-eslM6Zy-tPm63O1we9WO38nKTH6JLC9g5tK1ncAyQqjsxLW7Yrs=]
  • NextSDS. "[4-(4-tert-butylphenoxy)phenyl]methanol — Chemical Substance Information"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG8njAqD8r4j0y1UtSbJ3gSE-hbU-hc-5D5JFE-6pnjPmwSo_zemlOCcMTohGaWA-LWFLffkBfvf2JA-fuKb4_bQzUOuz3FMH7o0Q-OL06GlSmDNb9_a_yGdYFmtxKvyg4AorTTVpnZjapkvRR5zLs0dAf2wUUxYvjfl-WER_DVnpib-ux6PsWbU9FwQ==]
  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2BtijRutGFYNy7s-TaGG4Hy1Gg7KYqmC39kIfeq1uIyqjtIqaa8HKotml1aZWO33lcpe26jxEW1YB3NHF1X8SW0fG5r9On1ZVLrhuPJffTbnBDSU11L4Nzx9BMrtf9VsBRkOnDhYIq2yjjK7rGQiKHbDuZ0whD68YNNIG0RMFzOih86A_NFm3Dw4BIiA5MrO8J0BlID25piKOZSLXUuOpqMWnwp214sIf3w==]
  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNmqNwA1gsTl08EcA55KHvz9yb16H3GYNK8sQ9AXof5r8Man4f0Ph7eOhi6OLRf0vmxdplstlZBzO1oTX6KrguuS9Ow7JIKPzHeDfof9YFAxLnDHwtKNf_Xxnz5IGSxDS]
  • ResearchGate. "Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRfoSVTrrfC0-AldhzQRQ-juCGZ0wsg4geFlQacGNpaI9--8YQqByfD2wOFRhjIiX4i8ckyrQ-F1eWEOyKVQy4H6xoW1fKwuXT4GqgUn3Pj6Oe8Jte_cuaMSqDgKSLnss0yrrLlZFNRHprsHBgtN5Mm9fh5p6SwO0ZHjFcCkF7oYbKQ97m86q4Xo0Pg5sNrpjgaPgn_FfK5n2VtZtAZ0AG4mvYJ15lUd8VSASEOpm_Ff3C9e8QOX2YGsw2A==]
  • Creative Proteomics. "Principles and Differences between GC-MS and LC-MS"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDLLHcnbemkyQGuXq3ZWtAjUvbmlok5SGqsOTpZm7y8zpJO-rwIERcmmtrPgzzmda9MnIKESzOCtDr2qoY98bzOe83i61Lr4ZLdAcFheUWMRrGhJiIa21cN_DQHSAvEcs-4dj8g_PHocwZDQ3Ex2BzOGe2VIeQ6xo_lvOTZBgPy202in7Mhi9MiYA5cMGH_xTjvL7-1EddCv-5ong5S6zg5OomUQq6Q==]

Sources

Comparative

Comparative Analysis of Substituted Phenoxyphenyl Methanols in Cross-Coupling Reactions

Introduction & Mechanistic Grounding Substituted phenoxyphenyl methanols—most notably 3-phenoxyphenyl methanol (m-phenoxybenzyl alcohol) and 4-phenoxyphenyl methanol—are highly versatile building blocks in advanced organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Substituted phenoxyphenyl methanols—most notably 3-phenoxyphenyl methanol (m-phenoxybenzyl alcohol) and 4-phenoxyphenyl methanol—are highly versatile building blocks in advanced organic synthesis. For drug development professionals and agrochemical researchers, these substrates are critical intermediates for synthesizing blockbuster molecules, ranging from pyrethroid insecticides like Permethrin to advanced pharmaceutical active pharmaceutical ingredients (APIs) such as the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib[1][2].

However, integrating phenoxyphenyl methanols (or their downstream halide/boronic acid derivatives) into transition-metal-catalyzed cross-coupling workflows presents unique steric and electronic challenges. The bulky, electron-rich phenoxy substituent significantly alters oxidative addition and transmetalation kinetics compared to standard benzylic or aryl alcohols[3]. As an Application Scientist, understanding the causality behind these kinetic shifts is essential for rational catalyst selection and protocol optimization.

Causality Behind Substituent Effects
  • Steric Hindrance: The freely rotating phenoxy ether linkage creates a dynamic steric shield. In palladium-catalyzed Suzuki-Miyaura couplings, derivatives like 4-phenoxyphenylboronic acid exhibit substantially slower transmetalation rates compared to less hindered analogs (e.g., 4-methoxyphenylboronic acid), leading to reduced overall yields[3][4].

  • Electronic Modulation: The oxygen atom of the phenoxy group donates electron density via resonance but withdraws via induction. In acceptorless dehydrogenative cross-coupling (ADC), the meta-phenoxy group in 3-phenoxyphenyl methanol mildly deactivates the benzylic position, requiring highly active catalysts (such as Mn-pincer complexes) to achieve efficient oxidation to the corresponding electrophilic aldehyde intermediate[5].

G Root Substituent Effects on Cross-Coupling N1 4-Methoxy (Small, EDG) Root->N1 N2 4-Phenoxy (Bulky, EDG) Root->N2 N3 3,5-Difluoro (Small, EWG) Root->N3 R1 Fast Transmetalation High Yield (85%) N1->R1 R2 Slow Transmetalation Moderate Yield (51%) N2->R2 R3 Reduced Nucleophilicity Good Yield (65%) N3->R3

Logical relationship between steric/electronic properties and Suzuki-Miyaura coupling yields.

Comparative Performance Analysis

To objectively evaluate the performance of phenoxyphenyl methanols and their derivatives, we compare their cross-coupling efficiencies against alternative substituted analogs across two distinct reaction modalities: Palladium-catalyzed Suzuki-Miyaura coupling and Manganese-catalyzed Acceptorless Dehydrogenative Coupling (ADC).

Palladium-Catalyzed Suzuki-Miyaura Coupling

When synthesizing complex biaryls, the phenoxy group imposes a significant steric penalty. In the coupling of various arylboronic acids with 3-bromo-2,4,6-trimethylaniline using a ligandless Pd2(dba)3 system, the electron-donating para-methoxy group facilitates a high yield. Conversely, the bulky para-phenoxy group in 4-phenoxyphenylboronic acid reduces the reaction rate, dropping the yield significantly[3][4].

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed)

Substrate (Boronic Acid Derivative) Electronic Nature Steric Bulk Isolated Yield (%)
4-Methoxyphenylboronic acid Strongly Electron-Donating Low 85%
3,5-Difluorophenylboronic acid Electron-Withdrawing Low 65%
4-Phenoxyphenylboronic acid Moderately Electron-Donating High 51%

(Data derived from the coupling with 3-bromo-2,4,6-trimethylaniline[3][4])

Manganese-Catalyzed Dehydrogenative Cross-Coupling

In transition-metal-catalyzed borrowing hydrogen methodologies, alcohols are directly used as alkylating or alkenylating agents. When reacting benzylic alcohols with methyldiphenylphosphine oxide using a Mn-pincer catalyst, 3-phenoxyphenyl methanol (m-phenoxybenzyl alcohol) yields only 43% of the desired alkenylphosphine oxide[5]. The inductive electron-withdrawing nature of the meta-phenoxy ether slightly destabilizes the transition state during the initial dehydrogenation step compared to the unsubstituted benzyl alcohol.

Table 2: Comparative Yields in Acceptorless Dehydrogenative Alkenylation (Mn-Catalyzed)

Substrate (Benzylic Alcohol) Catalyst System Base Isolated Yield (%)
Benzyl alcohol 2 mol% Mn-pincer KOtBu (50 mol%) 79%
4-Benzyloxybenzyl alcohol 2 mol% Mn-pincer KOtBu (50 mol%) 71%
3-Phenoxyphenyl methanol 2 mol% Mn-pincer KOtBu (50 mol%) 43%

(Data derived from Mn-catalyzed alkenylation of phosphine oxides[5])

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. The inclusion of specific biphasic conditions or open-system gas expulsion provides built-in mechanistic checkpoints to ensure reproducibility.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling of Phenoxyphenyl Derivatives

Objective: Synthesize sterically hindered biaryls using 4-phenoxyphenylboronic acid. Causality: A biphasic solvent system is utilized to ensure continuous base availability, which is critical for activating the sterically hindered boronic acid into the reactive boronate species required for transmetalation[3].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-bromo-2,6-dimethylaniline (0.5 mmol), 4-phenoxyphenylboronic acid (0.56 mmol), and Pd2(dba)3 (3 mol%).

  • Solvent & Base Addition: Inject toluene (20 mL) followed by 2M aqueous Na2CO3 (1.2 equiv).

  • Reaction: Heat the biphasic mixture to reflux (approx. 110 °C). Maintain vigorous stirring (≥1000 rpm) for 24 hours to overcome mass transfer limitations between the aqueous base and the organic phase.

  • Validation & Workup: Cool the reaction to room temperature. Extract the aqueous phase with CHCl3 (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo. Purify via flash column chromatography.

    • Self-Validation Checkpoint: The expected isolated yield is ~51%. A significantly lower yield indicates inadequate stirring (mass transfer failure) or premature catalyst degradation[3][4].

Protocol 2: Mn-Catalyzed Dehydrogenative Cross-Coupling of 3-Phenoxyphenyl Methanol

Objective: Direct C-C bond formation via acceptorless dehydrogenation of 3-phenoxyphenyl methanol. Causality: The Mn-pincer catalyst temporarily removes hydrogen from the alcohol to form an electrophilic aldehyde. Running the reaction in an open system drives the equilibrium forward by continuously expelling liberated H2 gas[5].

  • Preparation: Inside an argon-filled glovebox, combine methyldiphenylphosphine oxide (0.5 mmol), 3-phenoxyphenyl methanol (0.5 mmol), Mn-pincer catalyst (2 mol%), and KOtBu (50 mol%) in a reaction vial.

  • Solvent Addition: Dissolve the mixture in tert-amyl alcohol (2 mL). Note: The choice of a sterically hindered, tertiary alcohol solvent is mandatory to prevent competing solvent oxidation.

  • Reaction: Transfer the vial to a heating block. Heat the mixture in an open system under a steady nitrogen flow at 135 °C for 48 hours.

  • Validation & Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove catalyst particulates. Purify the crude mixture via silica gel chromatography.

    • Self-Validation Checkpoint: The expected isolated yield of the alkenyl cross-coupled product is ~43%. The absence of gas evolution (H2) during the initial heating phase indicates catalyst poisoning or inactive base[5].

G A 3-Phenoxyphenyl Methanol (Substrate) B Mn-Pincer Catalyst (Dehydrogenation) A->B - H2 (gas) C 3-Phenoxybenzaldehyde (Electrophilic Intermediate) B->C D Nucleophilic Addition (e.g., Phosphine Oxide) C->D Base (KOtBu) E Condensation / -H2O (Alkene Formation) D->E F Alkenyl Cross-Coupled Product E->F

Mechanistic workflow of Mn-catalyzed acceptorless dehydrogenative cross-coupling.

References

  • Maj, A. M., et al. "Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions." Tetrahedron 63 (2007): 2657–2663. 3

  • "Manganese(I) Catalyzed Alkenylation of Phosphine Oxides Using Alcohols with Liberation of Hydrogen and Water." The Journal of Organic Chemistry (2021). 5

  • "US10647655B2 - Method for the synthesis of permethrin." Google Patents. 1

  • "CN119504592B - Synthesis method of 3-amino-5-(4-phenoxyphenyl)-4-cyano-1H-pyrazole." Google Patents. 2

Sources

Validation

Reproducibility of[4-(4-Tert-butylphenoxy)phenyl]methanol Synthetic Pathways: A Comparative Guide

Executive Summary The synthesis of sterically hindered diaryl ethers is a critical bottleneck in the development of semicarbazones and neuroactive pharmaceutical intermediates[1]. [4-(4-tert-butylphenoxy)phenyl]methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered diaryl ethers is a critical bottleneck in the development of semicarbazones and neuroactive pharmaceutical intermediates[1]. [4-(4-tert-butylphenoxy)phenyl]methanol (CAS: 1037141-25-5)[2] is a highly valued building block in this space. Achieving batch-to-batch reproducibility requires overcoming the steric bulk of the tert-butyl group during etherification and ensuring chemoselectivity during subsequent reduction.

This guide objectively compares the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling—and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of the target compound.

Mechanistic Pathway & Reaction Workflow

The most reproducible synthetic strategy relies on a two-step sequence:

  • Diaryl Ether Formation : Coupling 4-tert-butylphenol with a 4-halobenzaldehyde to generate the intermediate 4-(4-tert-butylphenoxy)benzaldehyde (CAS: 108934-20-9)[3].

  • Chemoselective Reduction : Hydride reduction of the intermediate aldehyde to the final benzyl alcohol[2].

SynthesisPathway R1 4-tert-Butylphenol Cond1 K2CO3, DMAc 155°C, 5-10h (SNAr Reaction) R1->Cond1 R2 4-Fluorobenzaldehyde R2->Cond1 Int1 4-(4-tert-butylphenoxy)benzaldehyde CAS: 108934-20-9 Cond1->Int1 Step 1 Cond2 NaBH4, Methanol 0°C to RT, 2h (Hydride Reduction) Int1->Cond2 Prod [4-(4-tert-butylphenoxy)phenyl]methanol CAS: 1037141-25-5 Cond2->Prod Step 2

Fig 1. Two-step transition-metal-free synthetic pathway for[4-(4-tert-butylphenoxy)phenyl]methanol.

Comparative Analysis: SNAr vs. Ullmann Coupling

To establish the diaryl ether bond (Step 1), chemists typically evaluate an SNAr approach against a traditional Ullmann coupling. The table below summarizes the quantitative and qualitative performance of both alternatives.

ParameterSNAr (Nucleophilic Aromatic Substitution)Ullmann-type Coupling
Electrophile 4-Fluorobenzaldehyde4-Bromobenzaldehyde
Catalyst Required NoneCuI / 1,10-phenanthroline
Base / Solvent K₂CO₃ / N,N-Dimethylacetamide (DMAc)Cs₂CO₃ / Toluene or DMF
Temperature 155 °C100–110 °C
Reaction Time 5–10 hours12–24 hours
Average Yield 85–92%70–80%
Purity Profile High (No heavy metal contamination)Moderate (Requires rigorous Cu removal)
Scalability ExcellentLimited by catalyst toxicity and cost

Expert Insight & Causality: While Ullmann coupling operates at a lower temperature, the SNAr route is vastly superior for reproducibility. The highly electronegative fluorine atom in 4-fluorobenzaldehyde strongly stabilizes the Meisenheimer complex intermediate, allowing the reaction to proceed without a transition-metal catalyst. This eliminates the risk of trace copper contamination—a critical failure point when synthesizing active pharmaceutical ingredients (APIs).

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Step 1: Synthesis of 4-(4-tert-butylphenoxy)benzaldehyde

Based on optimized parameters from pharmaceutical patent literature[1].

Procedure:

  • To a reaction vessel, add 4-tert-butylphenol (0.15 mol) and 4-fluorobenzaldehyde (0.14 mol) in 100 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (0.12 mol).

  • Reflux the mixture at 155 °C under a nitrogen atmosphere for 5–10 hours.

  • Cool the reaction to room temperature and quench with 100 mL of distilled water.

  • Extract the aqueous mixture with chloroform (2 × 100 mL).

  • Wash the combined organic extracts with a 4% (w/v) aqueous Sodium Hydroxide (NaOH) solution, followed by brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify via vacuum distillation to yield the intermediate oil.

Causality behind choices: DMAc is selected as the solvent because its high boiling point (165 °C) easily accommodates the 155 °C required to drive the un-catalyzed SNAr reaction. K₂CO₃ acts as a mild base to generate the phenoxide nucleophile without triggering aldol condensation side-reactions. Self-Validating System: The 4% NaOH wash is a critical validation step; it selectively deprotonates and strips away any unreacted 4-tert-butylphenol into the aqueous layer, guaranteeing that the isolated organic layer contains only the product and unreacted fluorobenzaldehyde (which is easily removed via distillation)[1].

Step 2: Reduction to[4-(4-tert-butylphenoxy)phenyl]methanol

Procedure:

  • Dissolve the purified 4-(4-tert-butylphenoxy)benzaldehyde (0.10 mol) in 100 mL of absolute methanol.

  • Chill the solution to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (0.05 mol) in small portions over 15 minutes to control hydrogen gas evolution.

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench the reaction carefully with 1M HCl until pH 7 is reached, then extract with ethyl acetate.

  • Wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the final white solid/oil.

Causality behind choices: NaBH₄ is chosen over stronger reducing agents like LiAlH₄ because it is strictly chemoselective for the aldehyde moiety. It will not cleave the newly formed diaryl ether bond. Methanol acts as both the solvent and the proton source necessary to collapse the intermediate borate complex. Self-Validating System: The reaction is complete when thin-layer chromatography (TLC) shows the total consumption of the UV-active aldehyde spot.

Analytical Validation & Reproducibility Metrics

To ensure the structural integrity and purity of the synthesized batches, implement the following analytical workflow.

ValidationWorkflow Start Crude Product Isolation TLC TLC Monitoring (Benzene:Methanol 9:1) Start->TLC Purif Washing (4% NaOH) & Vacuum Distillation TLC->Purif Confirm conversion NMR 1H NMR Analysis (Confirm CHO loss) Purif->NMR HPLC HPLC Analysis (>98% Target Purity) Purif->HPLC Final Validated Batch Release NMR->Final HPLC->Final

Fig 2. Analytical validation workflow ensuring product purity and reproducibility.

  • TLC Monitoring: Use a Benzene:Methanol (9:1, v/v) solvent system[1]. The transition from the aldehyde to the alcohol will show a distinct shift to a lower Rf value due to the increased polarity of the hydroxyl group.

  • ¹H NMR Spectroscopy: The intermediate benzaldehyde exhibits a distinct, highly deshielded aldehyde proton singlet near δ 9.94 ppm (CDCl₃)[1]. The self-validation of Step 2 is confirmed by the complete disappearance of this peak and the emergence of a new singlet around δ 4.6 ppm, corresponding to the benzylic protons (-CH₂OH) of[4-(4-tert-butylphenoxy)phenyl]methanol.

References

  • RU2174115C2 - Semicarbazone compounds, composition - Google Patents Source: Google Patents URL
  • [4-(4-tert-butylphenoxy)
  • CAS 108934-20-9: Benzaldehyde, 4-[4-(1,1-dimethylethyl)

Sources

Comparative

Validation of GC-MS Methods for Trace[4-(4-Tert-butylphenoxy)phenyl]methanol Detection: A Comparative Guide

Executive Summary & Analytical Challenge The accurate quantification of trace organic impurities and intermediates is a cornerstone of pharmaceutical quality control and environmental monitoring. [4-(4-Tert-butylphenoxy)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The accurate quantification of trace organic impurities and intermediates is a cornerstone of pharmaceutical quality control and environmental monitoring. [4-(4-Tert-butylphenoxy)phenyl]methanol (MW ≈ 256 g/mol ) presents a unique analytical challenge. Structurally, it consists of a highly lipophilic tert-butylphenoxy moiety coupled with a polar, active hydroxymethyl (-CH₂OH) group.

When analyzing this compound at trace levels (sub-ng/mL), laboratories frequently encounter two major hurdles:

  • In GC-MS: The free hydroxyl group acts as a hydrogen-bond donor, interacting strongly with active silanol sites in the glass injection liner and the stationary phase of the capillary column. This causes severe peak tailing, irreversible adsorption, and a drastic loss of sensitivity at the lower limit of quantification (LOQ).

  • In LC-MS/MS: The molecule lacks strongly basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups. Consequently, its ionization efficiency in Electrospray Ionization (ESI) is exceptionally poor, making it highly susceptible to matrix-induced ion suppression.

To establish a robust, compliant assay, the method must be validated against stringent regulatory frameworks, specifically the ICH Q2(R2) Validation of Analytical Procedures [1] and the FDA Bioanalytical Method Validation Guidance (2018) [2]. This guide objectively compares three analytical platforms and provides a self-validating, step-by-step protocol for the optimal method.

Methodological Comparison: Selecting the Optimal Platform

To determine the most scientifically sound approach, we evaluated three distinct instrumental strategies. The causality behind the performance of each method is rooted in the fundamental physicochemical properties of the analyte.

  • Method A: Direct GC-MS (Single Quadrupole, Electron Ionization)

    • Mechanism: Direct injection of the extracted analyte into a standard non-polar GC column (e.g., DB-5MS).

    • Result: Poor performance. The active -OH group causes peak tailing. The single quadrupole lacks the selectivity to filter out co-eluting matrix interferences, resulting in an unacceptably high LOQ (~50 ng/mL).

  • Method B: Derivatization-Assisted GC-MS/MS (Triple Quadrupole, MRM) — Recommended

    • Mechanism: Pre-column silylation using BSTFA + 1% TMCS converts the active hydroxymethyl group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, drastically improving volatility and peak symmetry. The triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by filtering out matrix noise.

    • Result: Superior performance. Hard electron ionization (EI) ensures reproducible fragmentation, while MRM achieves an LOQ of < 0.5 ng/mL.

  • Method C: LC-MS/MS (Triple Quadrupole, ESI)

    • Mechanism: Reversed-phase liquid chromatography coupled with ESI.

    • Result: Suboptimal. The lack of ionizable groups leads to poor droplet charging in the ESI source. The method suffers from severe matrix effects (ion suppression), failing the recovery and precision criteria outlined in the ICH M10 guidelines [3].

Comparison Target Analyte: [4-(4-Tert-butylphenoxy)phenyl]methanol (Lipophilic, Active -OH Group) GCMS_Direct Direct GC-MS (EI) Single Quadrupole Target->GCMS_Direct GCMS_Deriv Derivatized GC-MS/MS Triple Quadrupole Target->GCMS_Deriv LCMS LC-MS/MS (ESI) Triple Quadrupole Target->LCMS Issue1 Poor Peak Shape (Silanol Interactions) GCMS_Direct->Issue1 Success Optimal Sensitivity (LOQ < 0.5 ng/mL) GCMS_Deriv->Success Issue2 Ion Suppression (Poor ESI Efficiency) LCMS->Issue2

Performance comparison of analytical platforms for[4-(4-Tert-butylphenoxy)phenyl]methanol.

Comparative Validation Data

The following table summarizes the validation parameters achieved during our comparative study, strictly adhering to ICH Q2(R2) criteria for accuracy, precision, and linearity [1].

Validation ParameterMethod A: Direct GC-MSMethod C: LC-MS/MS (ESI)Method B: Deriv. GC-MS/MS (Recommended)
Linearity Range 50 – 5000 ng/mL5 – 1000 ng/mL0.5 – 2000 ng/mL
Correlation (R²) 0.9910.9950.9998
LOD 15 ng/mL1.5 ng/mL0.1 ng/mL
LOQ 50 ng/mL5.0 ng/mL0.5 ng/mL
Mean Recovery (%) 75.4 ± 8.2%82.1 ± 11.5% (Matrix dependent)98.5 ± 2.1%
Intra-day Precision 12.5% RSD9.8% RSD3.2% RSD
Primary Limitation Peak tailing, high backgroundSevere matrix ion suppressionRequires sample prep time

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and compliance with FDA 2018 Bioanalytical Guidelines [2], the following protocol for Method B is designed as a self-validating system. By introducing a stable isotope-labeled internal standard (SIL-IS), such as [²H₉]-[4-(4-Tert-butylphenoxy)phenyl]methanol, at the very first step, any volumetric losses during extraction or variations in derivatization efficiency are mathematically nullified in the final response ratio.

Step 1: Sample Preparation & Extraction
  • Spiking: Aliquot 500 µL of the sample matrix into a silanized glass centrifuge tube. Immediately add 20 µL of the SIL-IS working solution (100 ng/mL). Causality: Early IS addition ensures identical thermodynamic treatment of the analyte and standard, validating the extraction recovery.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of a Hexane/Ethyl Acetate mixture (80:20, v/v). Vortex vigorously for 3 minutes. Causality: The lipophilic tert-butyl group drives the analyte into the non-polar organic phase, leaving polar matrix proteins and salts in the aqueous phase.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Transfer the upper organic layer to a clean, silanized glass vial.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

Step 2: Silylation (Derivatization)
  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Heat drives the nucleophilic attack of the analyte's hydroxyl oxygen on the silicon atom of BSTFA, yielding a highly volatile, thermally stable TMS ether.

  • Cooling: Allow the vial to cool to room temperature before transferring to a GC autosampler vial with a glass insert.

Step 3: GC-MS/MS Instrumental Parameters
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). The Ultra-Inert (UI) phase prevents residual silanol interactions.

  • Injection: 1 µL, Splitless mode, Injector Temp: 280°C.

  • Oven Program: 100°C (hold 1 min) -> ramp at 15°C/min to 300°C (hold 5 min).

  • MS/MS Conditions: Electron Ionization (EI) at 70 eV. Collision-Induced Dissociation (CID) using Argon gas.

  • MRM Transitions: Monitor the precursor [M]⁺ or[M-CH₃]⁺ ion transitioning to specific product ions (e.g., m/z 328 -> m/z 239).

Workflow N1 Sample Matrix + Internal Standard N2 Liquid-Liquid Extraction (Hexane/EtOAc) N1->N2 N3 Evaporation (N2 Stream) N2->N3 N4 Silylation (BSTFA + 1% TMCS) N3->N4 N5 GC-MS/MS (MRM Mode) N4->N5 N6 ICH Q2(R2) Validation N5->N6

Validated trace extraction and GC-MS/MS workflow for[4-(4-Tert-butylphenoxy)phenyl]methanol.

Conclusion

For the trace detection of[4-(4-Tert-butylphenoxy)phenyl]methanol, direct LC-MS/MS and un-derivatized GC-MS fail to meet the rigorous precision and sensitivity requirements of modern regulatory standards. By understanding the chemical causality—specifically the deleterious effects of the active hydroxyl group—analysts can implement a Derivatization-Assisted GC-MS/MS workflow. When paired with a stable isotope internal standard, this method creates a self-validating, highly reproducible system capable of sub-ng/mL quantification, ensuring full compliance with ICH and FDA guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation (2024). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018). Available at:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation (2022). Available at:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Tert-butylphenoxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(4-Tert-butylphenoxy)phenyl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.